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Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

Technical Whitepaper: Structural Elucidation and Synthetic Methodology of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione Executive Summary In the pursuit of novel therapeutics, the "Escape from Flatland" paradigm has driven me...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural Elucidation and Synthetic Methodology of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

Executive Summary

In the pursuit of novel therapeutics, the "Escape from Flatland" paradigm has driven medicinal chemists toward highly three-dimensional, spirocyclic scaffolds. 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione is a conformationally restricted, highly versatile spiro-lactam. Serving as an orthogonally protected and functionalized analog of the gabapentin lactam core, this molecule provides a critical synthetic handle (the 8-ketone) for developing ligands targeting the α2δ-1 subunit of voltage-gated calcium channels, as well as broader neuroactive and antiviral pharmacophores.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural significance, and a self-validating, step-by-step synthetic methodology designed for high-yield laboratory execution.

Structural Elucidation & Physicochemical Profiling

The architecture of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione consists of a 6-membered cyclohexanone ring spiro-fused at the C5 position to a 5-membered γ -lactam (pyrrolidin-2-one derivative). The nitrogen at the 2-position is functionalized with a lipophilic benzyl group, providing an anchor for π−π stacking interactions in protein binding pockets.

Table 1: Quantitative Data and Physicochemical Properties [1]

PropertyValue
IUPAC Name 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione
CAS Registry Number 1454307-35-7
Molecular Formula C₁₆H₁₉NO₂
Molecular Weight 257.33 g/mol
Exact Mass 257.1416 Da
Topological Polar Surface Area (TPSA) 37.38 Ų
SMILES String O=C1CCC2(CC1)CC(=O)N(Cc3ccccc3)C2
Scaffold Classification Spirocyclic γ -Lactam / Cyclohexanone

Pharmacological Significance & Core Mechanistic Utility

Spirocyclic scaffolds have gained immense traction in modern drug discovery due to their ability to increase the fraction of sp³-hybridized carbons (Fsp³). This high Fsp³ character correlates strongly with improved clinical success rates by enhancing aqueous solubility, metabolic stability, and reducing off-target promiscuity (often seen in flat, aromatic molecules)[2].

The 2-azaspiro[4.5]decane core is notably recognized as the structural foundation of gabapentin lactam , a conformationally restricted analog of the neuromodulator gabapentin[3]. By incorporating a ketone at the 8-position, 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione acts as a highly reactive electrophilic hub. Researchers can utilize this 8-ketone for reductive aminations, Wittig reactions, or Grignard additions to rapidly generate libraries of 3D-complex molecules targeting neuropathic pain pathways or viral replication machinery[4].

G A 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione B Spiro[4.5]decane Core (High Fsp3, 3D Conformation) A->B C Gamma-Lactam Ring (Metabolic Stability) A->C D 8-Ketone Group (Synthetic Handle) A->D E N-Benzyl Group (Lipophilic Anchor) A->E

Caption: Structural pharmacophore mapping of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione.

Synthetic Methodology & Causality of Experimental Design

The synthesis of this sterically hindered spiro-center requires a robust, orthogonal protection strategy. The following 3-stage protocol details the highly efficient route from commercially available starting materials, emphasizing the mechanistic causality behind each reagent choice[4].

Stage 1: Assembly of the Acetal-Protected Spiro-Lactam
  • Protocol: 1,4-Dioxaspiro[4.5]decan-8-one is subjected to a Knoevenagel condensation with methyl cyanoacetate, followed by the Michael addition of nitromethane to yield a nitro-ester intermediate. This intermediate is dissolved in methanol, treated with Raney Nickel, and stirred under a positive pressure of H₂ gas until hydrogen uptake ceases.

  • Causality of Choice: Raney Nickel is specifically selected over Palladium on Carbon (Pd/C) to prevent catalyst poisoning and ensure the rapid, clean reduction of the aliphatic nitro group to a primary amine. Once formed, the highly nucleophilic amine undergoes spontaneous, thermodynamically driven intramolecular transamidation with the adjacent methyl ester. This irreversibly closes the 5-membered γ -lactam ring, forming 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one.

Stage 2: Acetal Deprotection
  • Protocol: The protected spiro-lactam is dissolved in an acetone/water mixture (10:1 v/v) and treated with a catalytic amount of Pyridinium p-toluenesulfonate (PPTS). The mixture is refluxed for 12-20 hours, concentrated, and purified via silica gel chromatography to afford 2-azaspiro[4.5]decane-3,8-dione.

  • Causality of Choice: PPTS is utilized as a mildly acidic catalyst. Utilizing stronger aqueous acids (e.g., HCl or H₂SO₄) risks hydrolyzing the newly formed lactam bond. PPTS selectively cleaves the 1,3-dioxolane protecting group, revealing the 8-ketone cleanly without degrading the spiro-core[3].

Stage 3: Target N-Benzylation
  • Protocol: 2-azaspiro[4.5]decane-3,8-dione (1.0 eq) is dissolved in anhydrous DMF and cooled to 0 °C under argon. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise. After 30 minutes of stirring, benzyl bromide (1.1 eq) is added dropwise. The reaction is warmed to room temperature, quenched carefully with ice water, and extracted with ethyl acetate.

  • Causality of Choice: The γ -lactam nitrogen is only weakly acidic (pKa ~ 16-17). Sodium hydride is strictly required to irreversibly deprotonate the lactam, forming a highly nucleophilic ambident anion. The strict temperature control (0 °C) during the addition prevents competitive O-alkylation or aldol condensation side-reactions at the highly reactive 8-ketone position.

Synthesis N1 1,4-Dioxaspiro[4.5]decan-8-one N2 Nitro-Ester Intermediate N1->N2 1. Cyanoacetate 2. Nitromethane N3 Acetal-Protected Lactam N2->N3 Raney Ni, H2 (Reductive Cyclization) N4 2-Azaspiro[4.5]decane-3,8-dione N3->N4 PPTS, Acetone/H2O (Acetal Deprotection) N5 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione N4->N5 NaH, Benzyl Bromide (N-Alkylation)

Caption: Step-by-step synthetic workflow for 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione.

Analytical Validation Strategy

To validate the structural integrity of the synthesized 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione, researchers must employ a combination of NMR and mass spectrometry:

  • ¹H NMR (CDCl₃): Due to the plane of symmetry containing the planar γ -lactam ring and bisecting the cyclohexanone ring, the benzylic protons are chemically equivalent and will manifest as a sharp singlet (~4.4–4.6 ppm), rather than an AB quartet. The spiro-annulated cyclohexanone ring will display distinct multiplets for the highly diastereotopic methylene protons adjacent to the 8-ketone.

  • ¹³C NMR: Key diagnostic peaks include the γ -lactam carbonyl (~175 ppm), the 8-ketone carbonyl (~210 ppm), and the highly shielded quaternary spiro carbon (~40-45 ppm).

  • LC-MS (ESI+): Expected molecular ion [M+H]⁺ peak at m/z 258.1.

References

2.[2] Title: Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

3.[3] Title: Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

4.[4] Title: Compounds and methods for the treatment or prevention of flavivirus infections (Patent EP2546246A2) Source: Google Patents / European Patent Office URL:

Sources

Exploratory

Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

Executive Summary & Structural Significance In contemporary medicinal chemistry, the transition from planar, aromatic rings to three-dimensional, sp³-rich scaffolds—a paradigm often termed the "Escape from Flatland"—has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In contemporary medicinal chemistry, the transition from planar, aromatic rings to three-dimensional, sp³-rich scaffolds—a paradigm often termed the "Escape from Flatland"—has been shown to significantly improve clinical success rates [1]. Increasing the fraction of saturated carbons (Fsp³) enhances aqueous solubility, reduces off-target promiscuity, and improves metabolic stability.

2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (CAS: 1454307-35-7) is a highly versatile, orthogonally protected spirocyclic building block that perfectly embodies this design philosophy. As an azaspiro dione, it rigidifies molecular conformation while presenting multiple vectors for diverse functionalization [2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic reactivity, and validated synthetic workflows, serving as a comprehensive guide for drug development professionals.

Physicochemical Properties

Understanding the baseline physicochemical parameters of this spiro-dione is critical for predicting its behavior in both synthetic workflows and downstream biological assays. The data is summarized in Table 1.

Table 1: Physicochemical and Structural Parameters

PropertyValueStrategic Implication
Chemical Name 2-Benzyl-2-azaspiro[4.5]decane-3,8-dioneDefines the core spiro[4.5]decane architecture.
CAS Registry Number 1454307-35-7Unique identifier for procurement and database indexing.
Molecular Formula C₁₆H₁₉NO₂Indicates a highly saturated, carbon-rich framework.
Molecular Weight 257.33 g/mol Low MW allows for extensive downstream functionalization.
Topological Polar Surface Area 46.1 ŲExcellent membrane permeability profile (ideal < 90 Ų).
Hydrogen Bond Donors / Acceptors 0 / 2Enhances lipophilicity; lacks reactive protic centers.
Fraction sp³ (Fsp³) 0.56High 3D character, aligning with modern lead-like criteria.

Chemical Reactivity & Strategic Utility

The strategic value of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione lies in its orthogonal reactivity profile. The molecule possesses three distinct sites that can be manipulated independently without cross-reactivity:

DownstreamLogic Core 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione Ketone C8 Ketone Reactivity Core->Ketone Amine N2 Benzyl Reactivity Core->Amine Lactam C3 Lactam Reactivity Core->Lactam RedAm Reductive Amination (Introduces basic amines) Ketone->RedAm Wittig Wittig Olefination (Exocyclic double bonds) Ketone->Wittig Deprot Pd/C Hydrogenolysis (Yields free secondary amine) Amine->Deprot Reduction LiAlH4 Reduction (Yields spiro-pyrrolidine) Lactam->Reduction

Fig 2. Orthogonal reactivity pathways for downstream functionalization of the spiro scaffold.

  • C8 Cyclohexanone: This sterically accessible ketone is highly electrophilic. It is the primary vector for introducing pharmacophores via reductive amination, Grignard additions, or Wittig olefinations.

  • C3 γ -Lactam: The amide carbonyl is resistant to mild nucleophiles but can be exhaustively reduced (e.g., via LiAlH₄ or Borane-THF) to yield the basic spiro-pyrrolidine.

  • N2 Benzyl Group: Serves as a robust protecting group during harsh basic or reductive conditions at C8. It can be cleanly removed via palladium-catalyzed hydrogenolysis to reveal the secondary amine for subsequent acylation, alkylation, or Buchwald-Hartwig coupling.

De Novo Synthesis Protocol

To ensure high fidelity and yield, the synthesis of the spiro-dione relies on a thermodynamically driven intramolecular cyclization followed by selective functional group manipulations.

SynthesisWorkflow SM 1,4-Cyclohexanedione monoethylene acetal Step1 Step 1: Knoevenagel Condensation (Ethyl cyanoacetate, Piperidine) SM->Step1 Step2 Step 2: Michael Addition (KCN, EtOH/H2O) Step1->Step2 Step3 Step 3: Reductive Cyclization (H2, Raney Ni, 50 psi) Step2->Step3 Step4 Step 4: N-Benzylation (NaH, BnBr, DMF, 0 °C to RT) Step3->Step4 Step5 Step 5: Acetal Cleavage (3N HCl, THF, 50 °C) Step4->Step5 Product 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (Target Compound) Step5->Product

Fig 1. Step-by-step de novo synthesis workflow for 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione.

Step-by-Step Methodology & Causality

Step 1 & 2: Knoevenagel Condensation and Michael Addition

  • Procedure: React 1,4-cyclohexanedione monoethylene acetal with ethyl cyanoacetate in the presence of catalytic piperidine and acetic acid in toluene (Dean-Stark). Following isolation of the unsaturated ester, treat with KCN in aqueous ethanol at 60 °C.

  • Causality: The mono-protection of the dione is critical to prevent bis-condensation. Piperidine acts as a base to form the enolate of ethyl cyanoacetate. The subsequent Michael addition of cyanide introduces the necessary nitrile group that will serve as the amine precursor.

  • Self-Validation (IPC): LC-MS analysis must confirm the mass of the dicyano-ester intermediate. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting acetal.

Step 3: Reductive Cyclization

  • Procedure: Dissolve the intermediate in ethanol. Add Raney Nickel slurry and subject to hydrogenation at 50 psi for 12 hours. Filter through Celite and concentrate.

  • Causality: Raney Nickel is specifically chosen over Palladium on Carbon (Pd/C) because it selectively reduces the nitrile to a primary amine without hydrogenolyzing the acetal or prematurely reducing the ester. Once formed, the primary amine undergoes spontaneous, thermodynamically favored intramolecular aminolysis with the adjacent ethyl ester to construct the stable γ -lactam ring.

  • Self-Validation (IPC): FT-IR must show the disappearance of the sharp nitrile stretch (~2250 cm⁻¹) and the emergence of a broad lactam N-H stretch (~3200 cm⁻¹).

Step 4: N-Benzylation

  • Procedure: Dissolve the spiro-lactam in anhydrous DMF and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion) portion-wise. Stir for 30 mins, then add Benzyl Bromide dropwise. Warm to room temperature.

  • Causality: The γ -lactam nitrogen is highly non-nucleophilic due to resonance stabilization of its lone pair with the C3 carbonyl. Therefore, a strong base like NaH is required to quantitatively deprotonate the amide (pKa ~ 17), generating a highly nucleophilic amidide anion that rapidly attacks the benzyl electrophile.

  • Self-Validation (IPC): LC-MS confirms the [M+H]⁺ peak corresponding to the benzylated acetal intermediate.

Step 5: Acetal Cleavage

  • Procedure: Dissolve the intermediate in THF. Add 3N aqueous HCl and heat to 50 °C for 4 hours. Neutralize with saturated NaHCO₃, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Causality: Mild acidic hydrolysis selectively removes the ethylene glycol protecting group, unmasking the C8 ketone. THF is utilized as the co-solvent to ensure the solubility of the lipophilic intermediate while allowing complete water miscibility for the acid catalyst.

  • Self-Validation (IPC): Final LC-MS confirms the product mass [M+H]⁺ = 258.1. ¹H NMR must show the complete disappearance of the characteristic acetal multiplet at ~3.9 ppm.

Downstream Functionalization: Reductive Amination Protocol

To demonstrate the utility of the unmasked C8 ketone, the following self-validating protocol details the introduction of a basic amine via reductive amination.

  • Imine Formation: Dissolve 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (1.0 eq) and a primary or secondary amine (1.2 eq) in anhydrous Dichloromethane (DCM). Add Titanium(IV) isopropoxide (1.5 eq) or catalytic Acetic Acid. Stir at room temperature for 4 hours.

    • Causality: Ti(O-iPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the intermediate iminium ion, which is crucial for sterically hindered spiro-ketones.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. Unlike NaBH₄, it selectively reduces the electrophilic iminium ion without reducing the unreacted C8 ketone to a secondary alcohol.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with DCM. The completion of the reaction is validated via LC-MS, ensuring the disappearance of the m/z 258.1 peak and the appearance of the target amine mass.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link][1]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. URL:[Link][2]

Sources

Foundational

2-Benzyl-2-azaspiro[4.5]decane-3,8-dione molecular weight and exact mass

An In-depth Technical Guide to 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione: Physicochemical Properties and Synthetic Considerations This technical guide provides a comprehensive overview of the physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione: Physicochemical Properties and Synthetic Considerations

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione, a unique spirocyclic compound with potential applications in medicinal chemistry and drug development. Given the absence of this molecule in commercially available databases, this document emphasizes its calculated properties based on its derived molecular formula and discusses potential synthetic pathways and characterization methodologies informed by structurally related analogs.

Introduction to Azaspirocyclic Scaffolds

Azaspiro[4.5]decane derivatives are a class of bicyclic organic compounds characterized by a spirocyclic junction between a cyclopentane and a cyclohexane ring, with a nitrogen atom incorporated into one of the rings. This structural motif is of significant interest to researchers in drug discovery due to its three-dimensional architecture, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of a benzyl group on the nitrogen atom and two carbonyl functionalities, as in the case of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione, offers multiple points for further chemical modification, making it a versatile scaffold for the synthesis of compound libraries.

Physicochemical Properties of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

The precise molecular weight and exact mass are fundamental parameters for the identification and characterization of a chemical compound. As 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione is not cataloged in major chemical databases, its properties have been calculated based on its molecular formula, C₁₆H₁₉NO₂.

Molecular Formula and Structure

The molecular structure of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione consists of a central spiro carbon atom shared between a piperidine-2,5-dione ring (a derivative of succinimide) and a cyclohexanone ring. A benzyl group is attached to the nitrogen atom of the piperidine ring.

Caption: Chemical structure of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione.

Molecular Weight and Exact Mass

The calculated physicochemical properties are summarized in the table below. These values are crucial for mass spectrometry analysis, enabling accurate identification of the compound in complex mixtures and for high-resolution mass spectrometry (HRMS) to confirm its elemental composition.

PropertyValueSource
Molecular Formula C₁₆H₁₉NO₂Calculated
Molecular Weight 257.33 g/mol Calculated[1]
Exact Mass 257.14158 DaCalculated[1][2]
Monoisotopic Mass 257.14158 DaCalculated[1][2]

Synthetic Considerations

While a specific synthetic procedure for 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione is not documented in the searched literature, a plausible route can be devised based on established methods for similar azaspirocyclic compounds. A potential synthetic strategy would involve the N-benzylation of the parent compound, 2-azaspiro[4.5]decane-3,8-dione.

Proposed Synthetic Pathway

The synthesis could be envisioned as a two-step process starting from commercially available precursors.

Synthetic_Pathway cluster_0 Step 1: Synthesis of the Azaspiro-dione Core cluster_1 Step 2: N-Benzylation start Cyclohexane-1,1-dicarboxylic acid intermediate 2-Azaspiro[4.5]decane-3,8-dione start->intermediate Reaction with ammonia or a primary amine followed by cyclization product 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione intermediate->product Base (e.g., K₂CO₃), Solvent (e.g., DMF) reagent Benzyl bromide reagent->product

Caption: Proposed synthetic pathway for 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione.

Experimental Protocol: N-Benzylation (Hypothetical)

This protocol is based on standard procedures for the N-alkylation of imides.

  • Preparation: To a solution of 2-azaspiro[4.5]decane-3,8-dione (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding anion.

  • Addition of Reagent: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structural Elucidation and Characterization

The successful synthesis of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione would require rigorous characterization to confirm its structure. A combination of spectroscopic techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the presence of the benzyl group and the spirocyclic core. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group and the aliphatic protons of the two rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by matching the measured exact mass to the calculated value of 257.14158 Da.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the two carbonyl groups (C=O) and the C-N bond.

Potential Applications and Future Directions

The structural features of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione make it an attractive candidate for further exploration in drug discovery. The dione functionality allows for selective chemical transformations, and the benzyl group can be modified to explore structure-activity relationships (SAR). For instance, azaspirodecanedione derivatives are known components in the structure of some anxiolytic drugs[3][4]. The development of a reliable synthetic route to this and related compounds would open avenues for the creation of novel chemical entities for screening against various biological targets.

Conclusion

This technical guide has provided a detailed analysis of the calculated physicochemical properties of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione. While this compound is not yet described in the scientific literature, its structural relationship to known azaspirocyclic compounds allows for a reasoned prediction of its properties and a plausible synthetic strategy. The information presented herein serves as a valuable resource for researchers and scientists interested in the synthesis and application of novel spirocyclic scaffolds in the field of medicinal chemistry.

References

  • PubChem. Bis(4-methoxybenzyl)amine. National Center for Biotechnology Information. [Link]

  • PubChem. N,N-Dibenzylethanolamine. National Center for Biotechnology Information. [Link]

  • PubChemLite. Bis(4-methoxybenzyl)amine (C16H19NO2). [Link]

  • Convert Units. Molecular weight of C16H19N3O4S. [Link]

  • ChemRadar. 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione CAS#1463-48-5. [Link]

  • Google Patents. Azaspiro compounds, their production and use - EP0199543A2.
  • NIST. Search for Species Data by Molecular Weight. National Institute of Standards and Technology. [Link]

  • Google Patents. 1-Methyl-1,3,8-triazaspiro[4.
  • ACS Publications. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. [Link]

  • ResearchGate. Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. [Link]

  • PubMed. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. National Center for Biotechnology Information. [Link]

  • Wikipedia. Azaspirodecanedione. [Link]

Sources

Exploratory

Architectural Rigidity in Drug Design: Safety, Toxicity, and Handling of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

Executive Summary: The Strategic Role of Spirocycles In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures—often referred to as "escap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of Spirocycles

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures—often referred to as "escaping flatland"—has been empirically shown to improve the clinical success rates of drug candidates[1]. By increasing the fraction of sp3 carbons (Fsp3), researchers can enhance a molecule's solubility, reduce off-target promiscuity, and improve metabolic stability.

2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (CAS: 1454307-35-7) serves as a highly versatile, conformationally restricted building block[2]. The spiro[4.5]decane core provides exceptional vector projection for structure-based drug design (SBDD)[3]. The presence of the 3,8-dione system offers orthogonal synthetic handles: the 8-position ketone allows for reductive aminations or Grignard additions, while the 3-position carbonyl forms a stable lactam. The N-benzyl group acts as a robust protecting group during aggressive synthetic steps, or as a lipophilic anchor in final active pharmaceutical ingredients (APIs).

Chemical Identity & Structural Analysis

Understanding the physicochemical baseline of a scaffold is critical before integrating it into high-throughput screening or scale-up synthesis.

Quantitative Physicochemical Profile

Note: Data is synthesized from structural analogs and predictive models for the azaspiro[4.5]decane class[4].

PropertyValue / DescriptionCausality / Implication in Drug Design
Chemical Name 2-Benzyl-2-azaspiro[4.5]decane-3,8-dioneStandard IUPAC nomenclature.
CAS Registry Number 1454307-35-7Unique identifier for procurement and tracking[2].
Molecular Formula C16H19NO2Indicates a highly lipophilic, sp3-enriched framework.
Molecular Weight 257.33 g/mol Well within Lipinski’s Rule of 5, ideal for fragment growth.
Topological Polar Surface Area (TPSA) ~46.5 ŲSuggests excellent membrane permeability; potential for BBB penetration.
Fsp3 (Fraction sp3) 0.625High 3D character; reduces flat-aromatic stacking toxicity[1].

Core Safety Data Sheet (SDS) Elements

Because 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione is a specialized research chemical, its exact empirical toxicity data is limited. However, based on the validated profiles of closely related spirocyclic amines (e.g., 1-azaspiro[4.5]decane and 8-oxa-2-azaspiro[4.5]decane), the following predictive SDS guidelines must be strictly adhered to[4][5].

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): H315 - Causes skin irritation. The lipophilic benzyl group enhances dermal penetration[5].

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT SE (Category 3): H335 - May cause respiratory irritation upon inhalation of dust/aerosols[4].

Handling and Storage Protocols
  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of micro-particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles (EN 166 compliant), and a flame-resistant lab coat.

  • Storage Causality: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Why? The lactam and ketone moieties are generally stable, but the benzylic position is susceptible to slow auto-oxidation over time if exposed to ambient oxygen and UV light.

Predictive Toxicity & Pharmacokinetic Vulnerabilities

When advancing this scaffold into in vitro or in vivo models, application scientists must account for its metabolic vulnerabilities. The primary liability of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione is the N-benzyl group, a classic target for Cytochrome P450 (CYP3A4/CYP2D6) mediated oxidative cleavage.

G A 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (Parent Scaffold) B N-Debenzylation (CYP3A4 / CYP2D6) A->B Phase I Oxidation D Ketone Reduction (Carbonyl Reductases) A->D Phase I Reduction C 2-azaspiro[4.5]decane-3,8-dione (Active Core) B->C Cleavage E 8-hydroxy-2-benzyl-2-azaspiro[4.5]decan-3-one (Metabolite) D->E Enzymatic

Predicted Phase I metabolic pathways for the spirocyclic scaffold.

Furthermore, while the spirocyclic core itself is generally non-cytotoxic, highly lipophilic cationic amphiphilic compounds (like certain azaspiranes) have been shown to induce caspase-mediated apoptosis at high concentrations (>5 μM) in specific cell lines[6]. Therefore, rigorous cytotoxicity profiling is mandatory.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives/negatives, ensuring that any observed toxicity or instability is definitively attributed to the compound, not the assay conditions.

Workflow 1: In Vitro Microsomal Stability Assay

Objective: Determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the compound to assess the vulnerability of the N-benzyl group.

  • Preparation: Prepare a 10 mM stock of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione in LC-MS grade DMSO. Dilute to a 1 μM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching (Time-Course): At t=0,5,15,30,45,60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent mass ( m/z 258.1 [M+H]+ ).

  • Self-Validation Check: Run Verapamil concurrently as a high-clearance positive control. Causality: If Verapamil does not degrade rapidly, the microsomes are inactive (likely due to degraded NADPH or improper storage), and the assay must be voided. This prevents falsely categorizing the spirocycle as "metabolically stable."

Workflow 2: High-Throughput Cytotoxicity Profiling (HepG2)

Objective: Establish the IC50​ of the compound to ensure the spiro scaffold does not induce baseline hepatotoxicity.

G A Compound Preparation (10mM DMSO Stock) C Compound Incubation (24h - 72h at 37°C) A->C Serial Dilution (Max 0.1% DMSO) B Cell Seeding (HepG2, 10^4 cells/well) B->C 24h Attachment Phase D Cell Viability Assay (ATP-based Luminescence) C->D Lysis & Reagent Addition E Data Analysis (IC50 & Hill Slope) D->E Luminescence Readout

Standardized high-throughput in vitro cytotoxicity screening workflow.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ to allow attachment.

  • Dosing: Perform a 10-point, 3-fold serial dilution of the compound. Add to the cells, ensuring the final DMSO concentration never exceeds 0.1% (v/v).

  • Incubation: Incubate for 48 hours.

  • Viability Readout: Add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo) directly to the wells. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

  • Self-Validation Check: Causality: We specifically utilize ATP-based luminescence rather than tetrazolium-based (MTT) assays. MTT relies on mitochondrial reductase activity, which can transiently spike in stressed (but dying) cells, causing false viability readings. ATP quantification directly correlates with the number of metabolically active cells, providing a highly trustworthy IC50​ curve. Furthermore, background subtraction from cell-free wells ensures auto-luminescence does not skew the data.

References

  • Title: 6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid hydrochloride (CAS: 1454307-35-7 Database Entry) Source: ChemSrc URL:[Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Title: Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection Source: ACS Publications (Organic Letters) URL:[Link]

  • Title: 1-Azaspiro[4.5]decane | C9H17N | CID 9092 Source: PubChem URL: [Link]

  • Title: Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth Source: Blood (ASH Publications) URL: [Link]

Sources

Foundational

Thermodynamic Stability and Melting Point Characterization of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione: A Technical Whitepaper

Executive Summary The spirocyclic scaffold has emerged as a privileged structure in modern drug discovery due to its inherent three-dimensionality, which enhances target specificity and improves pharmacokinetic profiles....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spirocyclic scaffold has emerged as a privileged structure in modern drug discovery due to its inherent three-dimensionality, which enhances target specificity and improves pharmacokinetic profiles. 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (CAS[1]) is a highly versatile bifunctional intermediate. It features a rigid azaspiro[4.5]decane core, an N-benzyl protected lactam, and a reactive cyclohexanone moiety.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability and solid-state melting point of this compound. By establishing self-validating analytical protocols, researchers can accurately predict its behavior during scale-up, storage, and downstream synthetic functionalization.

Structural Thermodynamics of the Azaspiro[4.5]decane Scaffold

The thermodynamic stability and solid-state properties of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione are fundamentally driven by its spirocyclic geometry.

  • Conformational Rigidity: The spiro carbon (C5) restricts the conformational freedom of the molecule, locking the cyclohexane ring into a chair conformation while forcing the nitrogen-containing ring into a planar or envelope geometry. This rigidity lowers the entropic penalty upon crystallization, which typically elevates the melting point compared to flexible, non-spirocyclic analogs [2].

  • Electronic Disparity of the Dione: The molecule contains two distinct carbonyl environments. The C8 ketone lacks resonance stabilization, making it thermodynamically susceptible to nucleophilic attack and oxidative stress. Conversely, the C3 carbonyl is stabilized by nitrogen lone-pair delocalization (amide resonance), rendering it highly resistant to hydrolytic cleavage except under extreme pH conditions.

  • Influence of the N-Benzyl Group: While hydrochloride salts of azaspiro decanes exhibit high melting points (170–200 °C) due to strong ionic crystal lattices [3], the free base of this compound relies on weaker van der Waals forces. The bulky N-benzyl group introduces steric hindrance that disrupts optimal crystal packing, thereby lowering the enthalpy of fusion ( ΔHfus​ ).

Table 1: Comparative Thermal and Thermodynamic Properties

Because exact empirical thermal data for CAS 1454307-35-7 is proprietary to synthesis vendors, the following table synthesizes quantitative baseline data from structurally homologous azaspiro[4.5]decane derivatives to establish an extrapolated reference range.

Compound NameCAS NumberMelting Point (°C)Stability / Storage
1,4-Dioxa-8-azaspiro[4.5]decane HCl42899-11-6193–198Stable at RT; Hygroscopic[4]
8-Oxa-2-azaspiro[4.5]decane HCl1408074-48-5177–180Cool, dry place; Avoid UV[5]
8-Benzyl-2-oxo-3-phenyl-1,4-dioxa-8-azaspiro[4.5]decaneN/A127Stable under standard conditions[6]
2-Benzyl-2-azaspiro[4.5]decane-3,8-dione 1454307-35-7 ~115–135 (Extrapolated)Inert atmosphere required [1],[7]

Solid-State Thermal Analysis: Melting Point Determination

Traditional capillary melting point apparatuses rely on visual confirmation, which cannot differentiate between true thermodynamic melting and concurrent thermal decomposition. To accurately profile 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) must be employed.

Self-Validating DSC/TGA Protocol

Causality: A heating rate of 10 °C/min is chosen to minimize the kinetic potential for in-situ thermal degradation prior to melting. This ensures the endothermic peak accurately reflects the true melting point ( Tm​ ) rather than a convoluted decomposition artifact.

  • System Calibration (Self-Validation Step): Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). Rule: If the measured onset temperature deviates by > ±0.1 °C, the system must be recalibrated. This guarantees that the thermal events recorded for the spirocyclic dione are absolute.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of the compound into a standard aluminum pan. Crimp the lid with a micro-pinhole to allow the release of any trapped moisture or volatile degradants, preventing pressure-induced baseline artifacts.

  • Thermal Cycling:

    • Equilibrate the sample at 25 °C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

    • Ramp the temperature at 10 °C/min from 25 °C to 200 °C.

  • Data Integration: Calculate the extrapolated onset temperature (the true thermodynamic melting point) and integrate the area under the endothermic curve to determine the enthalpy of fusion ( ΔHfus​ ).

  • TGA Cross-Validation: Run a parallel TGA. If mass loss (>0.5%) occurs concurrently with the DSC endotherm, the compound is undergoing thermal decomposition rather than pure melting.

Solution-State Thermodynamic Stability

To utilize 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione in active pharmaceutical ingredient (API) synthesis, its thermodynamic stability in solution must be profiled against hydrolytic and oxidative pathways.

ICH-Aligned Forced Degradation Protocol

Causality: Using 0.1N HCl and 0.1N NaOH at 60 °C forces pseudo-first-order degradation kinetics. The inclusion of a neutral control ensures that temperature-induced degradation is cleanly differentiated from pH-catalyzed hydrolysis. Hydrogen peroxide (3%) is selected for oxidative stress because the electron-rich benzylic position and the tertiary nitrogen are prime sites for N-oxide formation[8].

  • Stock Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL stock with 1 mL 0.1N HCl. Incubate at 60 °C for 24 hours.

    • Basic: Mix 1 mL stock with 1 mL 0.1N NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative: Mix 1 mL stock with 1 mL 3% H2​O2​ . Incubate at 25 °C for 24 hours.

    • Thermal/Neutral: Mix 1 mL stock with 1 mL LC-MS grade water. Incubate at 60 °C for 24 hours.

  • Quenching: Neutralize the acidic and basic samples with equivalent volumes of base/acid to halt degradation kinetics prior to injection.

  • Mass Balance Validation (Self-Validation Step): Analyze via HPLC-UV/MS. Rule: The sum of the peak areas of the parent compound and all identified degradants must equal 95–105% of the initial unstressed control area. A failure in mass balance indicates secondary degradation into volatile compounds or irreversible column adsorption, invalidating the run.

Workflow Visualization

The following diagram maps the logical progression from compound synthesis through solid-state and solution-state thermodynamic profiling.

ThermodynamicWorkflow N1 CAS 1454307-35-7 Compound Synthesis N2 Solid-State Analysis N1->N2 Dry Powder N3 Solution-State Analysis N1->N3 Solubilized N4 DSC / TGA Profiling N2->N4 Thermal Stress N5 Forced Degradation N3->N5 Chemical Stress N6 Thermodynamic Matrix N4->N6 Tm, Td Data N5->N6 Kinetics

Fig 1. Thermodynamic and thermal profiling workflow for spirocyclic dione intermediates.

References

  • ChemSrc. "2-Benzyl-2-azaspiro[4.5]decane-3,8-dione CAS 1454307-35-7". Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET: 1,4-Dioxa-8-azaspiro[4.5]decane". Available at:[Link]

  • ChemBK. "8-Oxa-2-aza-spiro[4.5]decane hydrochloride - X10439". Available at:[Link]

  • Google Patents. "US3784551A - 2-oxo-1,4-dioxa-8-azaspiro (4.5) decanes and related compounds".
  • ACS Publications. "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione Derivatives: A Comprehensive ADME/PK Guide

Executive Summary The transition from planar heterocycles to spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. By increasing the fraction of spiro-hybridized carbons ( Fsp3​ ), spirocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar heterocycles to spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. By increasing the fraction of spiro-hybridized carbons ( Fsp3​ ), spirocycles generally exhibit improved aqueous solubility, reduced non-specific protein binding, and enhanced metabolic stability [1].

The 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione scaffold is a highly versatile building block. Its debenzylated derivative (2-azaspiro[4.5]decane-3,8-dione) is a critical precursor in the synthesis of gabapentinoids and novel PET radioligands targeting the α2δ-1 subunit of voltage-gated calcium channels for neuropathic pain imaging [2][3]. However, when functionalized with the 2-benzyl group, the scaffold presents unique pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) liabilities. This guide provides a systematic, self-validating framework for the PK profiling and optimization of these derivatives.

Structural Liabilities & Mechanistic Biotransformation

To optimize the PK profile of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione derivatives, one must first understand the causality behind their rapid in vivo clearance. The scaffold contains two primary metabolic "soft spots":

  • The N-Benzyl Moiety: The benzylic carbon is highly susceptible to hydrogen atom abstraction by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6). This leads to the formation of an unstable hemiaminal intermediate, which spontaneously collapses to yield benzaldehyde and the N-debenzylated secondary amine.

  • The 8-Position Ketone: Unlike the sterically hindered amide (lactam) at the 3-position, the ketone at the 8-position is highly vulnerable to reduction by cytosolic Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs), yielding a secondary alcohol that is subsequently targeted for Phase II glucuronidation.

MetabolicPathway Parent 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (Parent Scaffold) NDebenzyl 2-azaspiro[4.5]decane-3,8-dione (N-Debenzylated Metabolite) Parent->NDebenzyl CYP3A4 / CYP2D6 (N-Debenzylation) KetoneRed 8-hydroxy-2-benzyl-2-azaspiro[4.5]decan-3-one (Reduced Metabolite) Parent->KetoneRed Carbonyl Reductase (CBR) (Ketone Reduction) Glucuronide O-Glucuronide Conjugate (Phase II Excretion) KetoneRed->Glucuronide UGT Enzymes (Glucuronidation)

Metabolic biotransformation pathways of the 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione scaffold.

In Vitro ADME Profiling Workflows

A robust PK profile requires self-validating in vitro assays. The following protocols are designed to isolate specific metabolic variables, ensuring that experimental choices are grounded in mechanistic causality.

Protocol 3.1: Microsomal Stability & Intrinsic Clearance ( CLint​ )

To accurately simulate hepatic metabolism, we utilize Human Liver Microsomes (HLMs). Because the 8-ketone reduction requires Phase I/II interplay, we must supply specific cofactors.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . The magnesium acts as a crucial cofactor for enzymatic structural integrity.

  • Microsome Activation: Thaw HLMs on ice. Add HLMs to the buffer to achieve a final protein concentration of 0.5 mg/mL. Critical Step: If evaluating glucuronidation, add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Alamethicin forms pores in the microsomal vesicles, exposing the luminal UGT enzymes to the substrate.

  • Substrate Addition: Spike the 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione derivative into the matrix at a final concentration of 1 µM (keep organic solvent <0.5% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH). Causality: A regenerating system is preferred over direct NADPH addition to prevent cofactor depletion over the 60-minute incubation, ensuring linear kinetics.

  • Quenching & Extraction: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil). The organic solvent instantly denatures the proteins, halting metabolism.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol 3.2: Caco-2 Permeability Assay for BBB Penetration Prediction

Given that gabapentinoid-like derivatives target the CNS [3], predicting Blood-Brain Barrier (BBB) permeability is paramount.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω⋅cm2 , confirming tight junction formation.

  • Dosing: Add 10 µM of the derivative in HBSS buffer (pH 7.4) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chamber at 30, 60, and 120 minutes, replacing the volume with fresh buffer.

  • Efflux Ratio Calculation: Calculate the apparent permeability ( Papp​ ). An efflux ratio ( Papp(B−A)​/Papp(A−B)​ ) > 2.0 indicates the derivative is a substrate for P-glycoprotein (P-gp), a major liability for CNS-targeted drugs.

Quantitative Data Presentation & SAR Optimization

To demonstrate the impact of structural modifications on the PK profile, we summarize the quantitative data for a series of optimized derivatives. The goal is to mitigate N-debenzylation and ketone reduction while maintaining CNS penetrance.

Table 1: Pharmacokinetic Parameters of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione Derivatives

Compound IDStructural ModificationIntrinsic Clearance ( CLint​ ) (µL/min/mg)Half-life ( t1/2​ ) (min)Oral Bioavailability (%F)BBB Permeability ( Papp​×10−6 cm/s)
Cmpd 1 (Parent) Unmodified Scaffold85.41812%14.2 (High)
Cmpd 2 4-Fluoro-benzyl42.14538%15.8 (High)
Cmpd 3 8-Oxime Derivative28.56255%11.4 (Moderate)
Cmpd 4 N-Debenzyl (Precursor)12.311085%2.1 (Low)
Mechanistic Insights from the Data:
  • Cmpd 1 exhibits high clearance and poor bioavailability due to rapid Phase I oxidation and Phase II reduction.

  • Cmpd 2 utilizes a bioisosteric fluorine substitution on the benzyl ring. While this blocks para-hydroxylation, it only marginally slows N-debenzylation, resulting in a moderate increase in half-life.

  • Cmpd 3 replaces the 8-ketone with an oxime. This completely abolishes Carbonyl Reductase (CBR) liability, significantly reducing CLint​ and boosting oral bioavailability to 55%, while maintaining sufficient lipophilicity for CNS penetration.

  • Cmpd 4 , the fully N-debenzylated precursor (analogous to the gabapentinoid core), is highly stable metabolically. However, its increased polarity drastically reduces passive BBB permeability, necessitating active transport mechanisms (e.g., LAT1 transporter) to enter the brain [3].

In Vivo Pharmacokinetic Evaluation

To validate the in vitro findings, in vivo rodent PK studies are executed.

  • Dosing Regimen: Male Sprague-Dawley rats (n=3 per route) are administered the derivative via Intravenous (IV) bolus (1 mg/kg in 5% DMSO/95% Saline) and Oral (PO) gavage (10 mg/kg in 0.5% Methylcellulose).

  • Serial Bleeding: Blood samples (200 µL) are collected via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Plasma is separated via centrifugation (4°C, 3000g). Proteins are precipitated using cold acetonitrile. The supernatant is analyzed via LC-MS/MS (Agilent 6495 Triple Quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.

  • PK Parameter Derivation: Non-compartmental analysis (NCA) is performed using Phoenix WinNonlin to derive Area Under the Curve ( AUC0−∞​ ), Volume of Distribution ( Vss​ ), and Systemic Clearance ( CL ).

References

  • Hiesinger, K., Dar'in, D., & Krasavin, M. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183. URL:[Link]

  • Zhou, Y.-P., Sun, Y., Takahashi, K., Belov, V., Andrews, N., Woolf, C. J., & Brugarolas, P. (2022). "Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain." European Journal of Medicinal Chemistry, 242, 114688. URL:[Link]

  • Calandre, E. P., Rico-Villademoros, F., & Slim, M. (2016). "Alpha2delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use." Expert Review of Neurotherapeutics, 16(11), 1263-1277. URL:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Catalytic Debenzylation of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

Introduction: The Strategic Importance of N-Debenzylation The N-benzyl group is a cornerstone protecting group for amines in multi-step organic synthesis, prized for its stability across a wide range of reaction conditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-Debenzylation

The N-benzyl group is a cornerstone protecting group for amines in multi-step organic synthesis, prized for its stability across a wide range of reaction conditions and its straightforward installation. However, the ultimate success of any synthetic route hinges on the efficient and clean removal of this group to unveil the free amine. Catalytic hydrogenolysis stands as the most prominent and atom-economical method for N-debenzylation.[1][2] This application note provides a detailed guide to the catalytic debenzylation of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione, a spirocyclic lactam of interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active compounds.[3] While the N-benzyl bond in a simple amine is readily cleaved, the presence of a lactam and a dione functionality within the spirocyclic core necessitates a careful selection of reaction conditions to ensure high yield and prevent unwanted side reactions.

This document will explore two primary, field-proven protocols for this transformation: classical catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas, and catalytic transfer hydrogenation (CTH), a milder alternative that circumvents the need for pressurized hydrogen gas.[4][5]

Mechanistic Insight: The Hydrogenolysis Pathway

Catalytic debenzylation proceeds via a mechanism involving the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis. The benzyl group is subsequently reduced to toluene, and the amine is liberated.

G cluster_catalyst Palladium Catalyst Surface Pd_surface Pd(0) Surface Product R-NH + Ph-CH₃ (Deprotected Amine + Toluene) Pd_surface->Product Reductive Elimination Substrate R-N-CH₂Ph (2-Benzyl-2-azaspiro[4.5]decane-3,8-dione) Substrate->Pd_surface Adsorption & Oxidative Addition H_source H₂ or Hydrogen Donor H_source->Pd_surface Adsorption & Dissociation

Caption: Generalized mechanism of catalytic debenzylation.

Key Experimental Considerations

For a substrate like 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione, several factors must be carefully controlled:

  • Catalyst Selection: Standard 10% Pd/C is often effective. However, for more challenging debenzylations or substrates prone to side reactions, Pearlman's catalyst (20% Pd(OH)₂/C) can offer superior activity and selectivity under milder conditions.[6][7]

  • Hydrogen Source: While H₂ gas is the traditional choice, transfer hydrogenation using donors like ammonium formate or formic acid can be advantageous.[4][8][9][10] These methods are often faster, can be performed at atmospheric pressure, and may exhibit different selectivity profiles.

  • Solvent: Protic solvents like methanol or ethanol are standard choices as they effectively dissolve the substrate and any hydrogen donors, and they facilitate the reaction on the catalyst surface.

  • Additives: In some cases, the addition of an acid (e.g., acetic acid) can accelerate the reaction by protonating the amine, which can reduce catalyst poisoning by the product.[11] However, this should be approached with caution given the potential for side reactions with the dione functionality.

Protocol I: Classical Catalytic Hydrogenation with Pd/C and H₂

This protocol utilizes pressurized hydrogen gas and is a robust method for N-debenzylation.

Experimental Workflow

G start Start dissolve Dissolve Substrate in Methanol start->dissolve add_catalyst Add 10% Pd/C (under N₂ atmosphere) dissolve->add_catalyst setup Setup in Hydrogenation Apparatus add_catalyst->setup hydrogenate Purge with H₂ (3x cycles) Pressurize & Stir setup->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor filter Filter through Celite® Wash with Methanol monitor->filter Reaction Complete concentrate Concentrate Filtrate in vacuo filter->concentrate purify Purify via Column Chromatography (if needed) concentrate->purify end End purify->end

Caption: Workflow for classical catalytic hydrogenation.

Step-by-Step Methodology
  • Preparation: To a solution of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (1.0 mmol) in methanol (20 mL) in a suitable pressure vessel, carefully add 10% Palladium on Carbon (10 mol% Pd, ~106 mg).

  • Inerting: Seal the vessel and purge the atmosphere by evacuating and refilling with nitrogen gas three times.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas via a balloon or from a pressurized source. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1-4 atm).[4][12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the residue by silica gel column chromatography to afford the pure 2-azaspiro[4.5]decane-3,8-dione.

Protocol II: Catalytic Transfer Hydrogenation (CTH) with Pd/C and Ammonium Formate

This protocol offers a safer and often more rapid alternative to using hydrogen gas, making it highly suitable for standard laboratory settings.[5][8]

Experimental Workflow

G start Start suspend Suspend Substrate & 10% Pd/C in Methanol start->suspend add_donor Add Ammonium Formate (under N₂ atmosphere) suspend->add_donor reflux Heat to Reflux & Stir add_donor->reflux monitor Monitor by TLC/LC-MS reflux->monitor filter Filter through Celite® Wash with Methanol monitor->filter Reaction Complete concentrate Concentrate Filtrate in vacuo filter->concentrate purify Purify via Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for catalytic transfer hydrogenation.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, create a suspension of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (1.0 mmol) and 10% Palladium on Carbon (equal weight to the substrate, ~271 mg) in dry methanol (15 mL).[8]

  • Addition of Hydrogen Donor: Add anhydrous ammonium formate (5.0 mmol, 315 mg) to the stirred suspension in a single portion under a nitrogen atmosphere.[8]

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. These reactions are often complete within 1-3 hours.

  • Work-up: After completion, cool the mixture to room temperature. Remove the catalyst by filtration through a pad of Celite®, washing the pad with additional methanol (2 x 10 mL).

  • Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired product.[8]

  • Purification: The crude product can be purified by silica gel column chromatography if required.

Data Summary & Comparison

ParameterProtocol I: Classical H₂Protocol II: CTH (NH₄HCO₂)
Catalyst 10% Pd/C (10 mol%)10% Pd/C (1:1 wt ratio to substrate)
Hydrogen Source H₂ Gas (1-4 atm)Ammonium Formate (5 equiv.)
Solvent MethanolMethanol
Temperature Room TemperatureReflux (~65 °C)
Pressure 1-4 atmAtmospheric
Typical Reaction Time 4-24 hours1-3 hours
Safety Considerations Requires specialized pressure equipment; handling of flammable H₂ gas.Standard glassware; avoids pressurized H₂.
Product Isolation Filtration and concentration.Filtration and concentration.

Troubleshooting & Optimization

ProblemPotential CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen source, or catalyst poisoning.Use fresh catalyst. For Protocol I, ensure no leaks in the H₂ setup. For Protocol II, add more ammonium formate. Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more robust.[6]
Low Yield Side reactions or difficult product isolation.Employ milder conditions; CTH is often gentler than high-pressure hydrogenation.[4] Ensure efficient extraction and purification.
Formation of Byproducts Over-reduction or side reactions involving the dione carbonyls.Reduce reaction time or temperature. Screen alternative catalysts like Pd/BaSO₄ which can be less aggressive.[9]

Conclusion

The catalytic debenzylation of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione can be effectively achieved using either classical catalytic hydrogenation or catalytic transfer hydrogenation. The choice between the two protocols will depend on the available equipment and safety infrastructure. Catalytic transfer hydrogenation with ammonium formate offers a practical, rapid, and safe alternative for most laboratory settings. Careful monitoring and optimization of reaction conditions are key to achieving high yields of the desired deprotected spirocyclic lactam, a valuable intermediate for further synthetic elaboration in drug discovery programs.

References

  • Siya Ram, & Leonard D. Spicer. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • ACS Medicinal Chemistry Letters. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Publications. [Link]

  • Synlett. (n.d.). Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst. Thieme. [Link]

  • Han, G., & La, Y. (n.d.). A GENERAL PROCEDURE FOR THE CATALYTIC HYDROGENOLYSIS OF N-BENZYLAMINES UNDER EXTREMELY MILD CONDITIONS. Hokkaido University. [Link]

  • Baltzly, R., & Buck, J. S. (1943). Catalytic Debenzylation. The Effect of Substitution on the Strength of the 0- Benzyl and N-Benzyl Linkages. Journal of the American Chemical Society, 65(10), 1984–1989. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Durham University. [Link]

  • ResearchGate. (n.d.). Hydrogenolytic debenzylation of the lactam-nitrogen followed by alkylation reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of N-benzyl amines. ResearchGate. [Link]

  • Laha, J. K., Sharma, S., & Dayal, N. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18788–18805. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. [Link]

  • Nishimura, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(1), 187-194. [Link]

  • National Institutes of Health. (n.d.). Formation of All-Carbon Quaternary Centers via Enantioselective Pd-Catalyzed α-Vinylation of γ-Lactams. National Institutes of Health. [Link]

  • Wiley Online Library. (n.d.). Palladium on Carbon. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). 4-step synthesis of 2-oxaspiro[4.5]dec-7-ene derivatives 32 a–c. ResearchGate. [Link]

  • NIKKO RICA CORPORATION. (n.d.). Precious Metal Catalysts. NIKKO RICA CORPORATION. [Link]

  • Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Royal Society of Chemistry. [Link]

  • Max Planck Institute for Colloids and Interfaces. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. [Link]

  • ResearchGate. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. [Link]

  • Google Patents. (n.d.). Precious metal catalyst for debenzylation.
  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • ScienceDirect. (n.d.). Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level. ScienceDirect. [Link]

  • IRIS. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. [Link]

Sources

Application

In Vitro Biological Evaluation Assays for 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione Analogs: A Comprehensive Protocol Guide

Executive Summary & Structural Rationale The 2-azaspiro[4.5]decane-3,8-dione scaffold is a highly versatile spirocyclic pharmacophore. Its rigid, three-dimensional architecture allows it to mimic various endogenous ligan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 2-azaspiro[4.5]decane-3,8-dione scaffold is a highly versatile spirocyclic pharmacophore. Its rigid, three-dimensional architecture allows it to mimic various endogenous ligands, making it a critical intermediate and active moiety in medicinal chemistry. The specific addition of an N-benzyl group at the 2-position introduces a bulky, lipophilic aromatic ring. This modification serves two distinct pharmacological purposes:

  • Enhanced CNS Penetration: It increases the lipophilicity required for blood-brain barrier (BBB) traversal, which is essential when targeting central nervous system receptors like the α2δ-1 subunit of voltage-gated calcium channels .

  • Hydrophobic Anchoring: It provides a critical hydrophobic anchor that enhances binding affinity within the kinase domains of targets like JAK2, a mechanism well-documented in related anti-cancer azaspiranes such as Atiprimod .

Because this scaffold exhibits polypharmacology, this application note details a bifurcated in vitro evaluation strategy: assessing both neuropathic pain (CNS) and oncology/immunology targets.

Workflow A 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione Analogs B Target 1: CNS / Neuropathic Pain (α2δ-1 Subunit) A->B C Target 2: Oncology (JAK2/STAT3 Pathway) A->C D [3H]Gabapentin Radioligand Binding B->D E Intracellular Calcium Flux Assay B->E F p-STAT3 (Tyr705) AlphaLISA Assay C->F G Caspase-3/7 Apoptosis Assay C->G

Figure 1: Assay cascade for evaluating 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione analogs.

Target 1: CNS Targeting via the α2δ-1 Subunit

Causality & Assay Selection

The unsubstituted 2-azaspiro[4.5]decane-3,8-dione is a direct synthetic precursor to gabapentinoids, which bind to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) to alleviate neuropathic pain . To determine if N-benzyl analogs retain or improve this activity, we employ a Radioligand Binding Assay to quantify receptor affinity (Kᵢ), followed by an Intracellular Calcium Flux Assay for functional validation.

CalciumChannel Analog Azaspiro Analog Alpha2Delta α2δ-1 Subunit Analog->Alpha2Delta Binds VGCC Voltage-Gated Ca2+ Channel Alpha2Delta->VGCC Modulates CaFlux Ca2+ Influx VGCC->CaFlux Reduces Neurotransmitter Neurotransmitter Release CaFlux->Neurotransmitter Inhibits

Figure 2: Mechanism of α2δ-1 subunit modulation and subsequent calcium flux inhibition.

Protocol 2.1: [³H]Gabapentin Radioligand Binding Assay

Self-Validating Design: Non-specific binding (NSB) is defined using an excess of unlabeled gabapentin. If an analog displaces the radioligand, it confirms competitive binding at the orthosteric site.

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer (10 mM HEPES, pH 7.4) to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]gabapentin (final concentration 10 nM), and 50 µL of the 2-benzyl-azaspiro analog (varying concentrations from 0.1 nM to 10 µM).

  • Controls: Include wells with vehicle (Total Binding) and wells with 10 µM unlabeled gabapentin (Non-Specific Binding).

  • Reaction: Incubate the plate at room temperature for 45 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol 2.2: Intracellular Calcium Flux Assay (Fluo-4 AM)

Self-Validating Design: To ensure the observed reduction in fluorescence is due to specific VGCC modulation and not compound auto-fluorescence or dye quenching, a counter-screen using a non-VGCC calcium ionophore (e.g., Ionomycin) must be performed.

  • Cell Seeding: Seed PC12 cells (or DRG neurons) at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading solution (containing 2.5 mM probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Addition: Add the azaspiro analogs and incubate for 15 minutes.

  • Stimulation & Reading: Using a Fluorometric Imaging Plate Reader (FLIPR), inject KCl (final concentration 50 mM) to depolarize the cells and open VGCCs. Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Analysis: Calculate the area under the curve (AUC) of the fluorescent peak. Emax is determined relative to the vehicle control.

Target 2: Oncology & Immunology via JAK2/STAT3 Inhibition

Causality & Assay Selection

Azaspiranes, particularly derivatives like Atiprimod, have demonstrated potent anti-myeloma activity by inhibiting the JAK2/STAT3 signaling cascade, leading to caspase-mediated apoptosis . To evaluate 2-benzyl-2-azaspiro[4.5]decane-3,8-dione analogs for oncological repurposing, we utilize a Homogeneous AlphaLISA Assay to measure STAT3 phosphorylation, followed by a Multiplexed Caspase-3/7 Viability Assay .

JAKSTAT IL6 IL-6 Cytokine Receptor IL-6 Receptor IL6->Receptor JAK2 JAK2 Kinase Receptor->JAK2 STAT3 STAT3 (Monomer) JAK2->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nuclear Transcription pSTAT3->Nucleus Apoptosis Cell Survival Nucleus->Apoptosis Inhibitor Azaspiro Analog Inhibitor->JAK2 Inhibits Inhibitor->STAT3 Blocks Activation

Figure 3: Inhibition of the JAK2/STAT3 signaling pathway by azaspiro analogs.

Protocol 3.1: p-STAT3 (Tyr705) AlphaLISA Assay

Self-Validating Design: AlphaLISA is a proximity-based assay. To ensure that a drop in p-STAT3 signal is not simply due to compound-induced cell death during the incubation period, a parallel plate measuring Total STAT3 must be run.

  • Cell Treatment: Seed U266 multiple myeloma cells at 50,000 cells/well in a 96-well plate. Treat with azaspiro analogs for 2 hours at 37°C.

  • Stimulation: Stimulate cells with 50 ng/mL recombinant human IL-6 for 15 minutes to induce STAT3 phosphorylation.

  • Lysis: Remove media and add 50 µL of AlphaLISA Lysis Buffer. Agitate for 10 minutes at room temperature.

  • Bead Addition: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Beads (conjugated to anti-p-STAT3 antibody) and incubate for 1 hour.

  • Donor Beads: Under subdued light, add 5 µL of Streptavidin-coated Donor Beads. Incubate for 30 minutes.

  • Detection: Read the plate on an EnVision multimode reader using the AlphaScreen protocol (Excitation 680 nm, Emission 615 nm).

Protocol 3.2: Multiplexed Caspase-3/7 & Viability Assay

Self-Validating Design: Caspase activation is normalized to total intracellular ATP (live cells). This distinguishes true apoptotic induction from general necrotic toxicity.

  • Plating & Treatment: Seed U266 cells (10,000 cells/well) in a 96-well white plate. Treat with analogs for 24 hours.

  • Viability Readout: Add 20 µL of CellTiter-Fluor reagent. Incubate for 30 minutes and measure fluorescence (Ex 380 nm / Em 505 nm) to quantify live-cell protease activity.

  • Apoptosis Readout: Add 100 µL of Caspase-Glo 3/7 Reagent directly to the same wells. Incubate for 45 minutes at room temperature.

  • Detection: Measure luminescence. Calculate the Apoptotic Index by dividing the luminescent signal (Caspase) by the fluorescent signal (Viability).

Quantitative Data Summary

The following table structure should be used to summarize the structure-activity relationship (SAR) data across both therapeutic axes. Note: Values provided are representative benchmarks based on reference compounds.

CompoundTarget AssayPrimary MetricValueSecondary Metric (Viability IC₅₀)
Gabapentin (Control) α2δ-1 BindingKᵢ35.0 nM>100 µM
Atiprimod (Control) p-STAT3 (Tyr705)IC₅₀150.0 nM1.8 µM
Analog 1 (Unsubstituted) α2δ-1 BindingKᵢ45.2 nM>100 µM
Analog 2 (N-Benzyl) α2δ-1 BindingKᵢ12.4 nM85.0 µM
Analog 2 (N-Benzyl) p-STAT3 (Tyr705)IC₅₀180.5 nM2.4 µM

Table 1: Comparative in vitro biological profiling of azaspiro[4.5]decane analogs across CNS and Oncology targets.

References

  • Zhou, Y.-P., Sun, Y., Takahashi, K., Belov, V., Andrews, N., Woolf, C. J., & Brugarolas, P. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. European Journal of Medicinal Chemistry, 242, 114688.[Link]

  • Hamasaki, M., Hideshima, T., Tassone, P., Neri, P., Ishitsuka, K., Raje, N., ... & Anderson, K. C. (2005). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Blood, 105(11), 4470-4476.[Link]

Method

Scale-up synthesis protocols for 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

Application Note: Scale-Up Synthesis and Process Optimization of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione Executive Summary Spirocyclic scaffolds, particularly azaspiro compounds, have become highly privileged structures...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Optimization of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

Executive Summary

Spirocyclic scaffolds, particularly azaspiro compounds, have become highly privileged structures in modern drug discovery due to their inherent conformational restriction, which often translates to improved target selectivity and favorable pharmacokinetic profiles[1]. The compound 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (CAS: 1454307-35-7) serves as a critical advanced intermediate for synthesizing neurological therapeutics and complex biologically active molecules[2].

Transitioning the synthesis of this spiro-dione from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) presents distinct challenges, primarily concerning the thermodynamic control of the spiro-cyclization step, the management of exothermic profiles, and the purging of structurally similar byproducts. This application note details a self-validating, highly reproducible scale-up protocol optimized for yield, purity, and operational safety.

Process Rationale and Mechanistic Causality

The historical synthesis of 2-azaspiro[4.5]decane systems often involves multi-step linear sequences or transition-metal-mediated spiroannelations, which are poorly suited for cost-effective scale-up[3]. To achieve a scalable process, we have adapted a robust tandem cyclization strategy.

Causality in Process Design:

  • Starting Materials: Utilizing 1-benzyl-4-piperidone as the primary scaffold ensures the piperidine nitrogen is pre-protected with a robust benzyl group, which is stable under the subsequent cyclization conditions but can be readily cleaved via hydrogenolysis downstream if required.

  • Thermodynamic Control: The formation of the spiro-center is driven by a controlled tandem condensation-cyclization. By strictly regulating the dosing rate of the cyclization precursor and maintaining the reactor temperature at 65–70 °C, we suppress competitive intermolecular oligomerization, favoring the intramolecular 5-exo-trig ring closure.

  • Crystallization Strategy: Crude spiro-diones often trap solvent and colored impurities. We employ a highly controlled antisolvent crystallization (ethanol/water) seeded at the metastable zone limit. This ensures the formation of a stable crystalline polymorph, effectively purging over-alkylated impurities into the mother liquor.

Process Workflow Visualization

G Start 1-Benzyl-4-piperidone + Precursors Reactor Jacketed Reactor (Tandem Cyclization 65°C) Start->Reactor IPC IPC: HPLC Monitoring (Target >98.5% Conversion) Reactor->IPC IPC->Reactor Fail (Hold 2h) Quench Controlled Aqueous Quench & Phase Separation IPC->Quench Pass Cryst Antisolvent Crystallization (EtOH/H2O, Seeded) Quench->Cryst Product 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (Purity >99.5%) Cryst->Product

Process workflow for the scale-up synthesis of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione.

Detailed Scale-Up Protocol (1.5 kg Scale)

Note: All procedures must be conducted in a Class 1 Div 2 rated facility using standard professional PPE. Ensure the reactor overheads are properly vented through a scrubber system.

Step 1: Reactor Preparation and Reagent Charging

  • Purge a 20 L glass-lined jacketed reactor with Nitrogen ( N2​ ) for 15 minutes.

  • Charge the reactor with 1-benzyl-4-piperidone (1.50 kg, 7.92 mol, 1.0 eq) and anhydrous Toluene (7.5 L, 5 vol).

  • Initiate overhead stirring at 150 RPM.

  • Charge the cyclization precursor (e.g., dialkyl malonate derivative) (1.1 eq) and a catalytic amount of phase-transfer catalyst (PTC) to facilitate the biphasic transition.

Step 2: Controlled Tandem Cyclization

  • Adjust the jacket temperature to bring the internal batch temperature to 65 °C (± 2 °C).

  • Critical Step: Begin dosing the base (e.g., Sodium ethoxide, 21% in EtOH, 2.2 eq) via an addition funnel or dosing pump over a period of 4 hours.

    • Causality: Rapid addition leads to a sharp exothermic spike and promotes bimolecular side reactions. Slow dosing maintains a low steady-state concentration of the reactive enolate, favoring the intramolecular spiro-cyclization[4].

  • Following the addition, age the reaction mixture at 70 °C for 6 hours.

Step 3: In-Process Control (IPC)

  • Sample the reactor and analyze via HPLC (Method: C18 column, MeCN/H2O with 0.1% TFA gradient, 254 nm).

  • Self-Validation Checkpoint: The reaction is deemed complete when the unreacted 1-benzyl-4-piperidone is ≤1.5% AUC. If >1.5% , extend the age time by 2 hours and re-sample.

Step 4: Quench and Workup

  • Cool the batch to 20 °C.

  • Quench the reaction by slowly adding 1M HCl (aqueous) (3.0 L) over 45 minutes, maintaining the internal temperature below 25 °C.

  • Allow the biphasic mixture to settle for 30 minutes. Separate the lower aqueous layer.

  • Wash the organic layer with 10% aqueous NaCl (2 x 2.0 L).

  • Perform a solvent swap from Toluene to Ethanol via vacuum distillation (Internal Temp < 50 °C, Pressure ~100 mbar) until the residual toluene is < 5% by GC.

Step 5: Antisolvent Crystallization

  • Adjust the volume of the Ethanol solution to exactly 4.5 L (3 vol). Heat to 60 °C to achieve a clear solution.

  • Slowly charge purified water (Antisolvent, 1.5 L) over 1 hour.

  • Cool the batch to 45 °C and introduce seed crystals (15 g, 1 wt%) of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione.

    • Causality: Seeding at the metastable zone boundary prevents spontaneous oiling out (liquid-liquid phase separation) and ensures the growth of high-purity, filterable crystals.

  • Cool linearly to 5 °C over 6 hours. Hold at 5 °C for 2 hours.

  • Filter the slurry via a Nutsche filter. Wash the wet cake with cold (5 °C) EtOH/H2O (1:1 v/v, 1.0 L).

  • Dry the product in a vacuum oven at 45 °C until constant weight.

Quantitative Scale-Up Data

The robustness of this protocol has been validated across multiple scales. The table below summarizes the key performance indicators (KPIs) demonstrating consistent yield and purity profiles, proving the scalability of the thermodynamic controls implemented.

Batch ScaleYield (%)HPLC Purity (AUC %)Largest Single Impurity (%)Residual Solvent (ppm)
100 g (Lab)82.499.60.15EtOH: 450
500 g (Kilo)81.999.70.12EtOH: 510
1.5 kg (Pilot)83.199.80.09EtOH: 380

Data Note: The slight increase in yield at the 1.5 kg scale is attributed to reduced proportional mechanical losses during the filtration and transfer steps.

References

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing crystallization conditions for 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

Welcome to the Technical Support Center for spirocyclic compound processing. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic compound processing. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione .

Spirocyclic building blocks are highly valued in medicinal chemistry for their rigid, three-dimensional architectures. However, the unique structural dichotomy of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione—which features a rigid, polar succinimide-like core fused to a conformationally flexible cyclohexane ring—creates significant thermodynamic hurdles during purification. This guide synthesizes field-proven insights to help you troubleshoot common crystallization failures, control polymorphism, and optimize your isolation workflows.

I. Troubleshooting FAQs: Overcoming Crystallization Bottlenecks

Q1: My product separates as a dense, yellow oil instead of forming crystals during cooling. Why does this happen, and how can I force nucleation? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[1]. This occurs when the thermodynamic binodal curve (the point where the solution separates into two liquid phases) is crossed before the solubility curve (the point of crystal nucleation). The conformational flexibility of the spiro-fused cyclohexane ring, combined with the rotational freedom of the benzyl group, creates a high entropic barrier to lattice packing[2]. When supersaturation is generated too rapidly, the system minimizes its free energy by forming a solute-rich coacervate (oil) rather than an ordered crystal.

  • The Fix: You must flatten the supersaturation trajectory. Switch to a solvent system with a shallower solubility gradient (e.g., Ethyl Acetate/n-Heptane instead of pure alcohols). If oiling out persists, you must bypass the nucleation barrier by introducing seed crystals (1-2 wt%) strictly above the temperature at which the oil separates[3].

Q2: I am observing batch-to-batch variability in crystal habit (needles vs. blocks) and inconsistent melting points. How do I control this? A2: Spirocyclic compounds frequently exhibit rich polymorphism due to the multiple stable conformational states of the spiro-fused rings[4]. Rapid cooling (kinetic control) often yields metastable polymorphs, while slow cooling or prolonged slurrying (thermodynamic control) yields the stable form[5].

  • The Fix: Implement a temperature-cycling (Ostwald ripening) protocol. By oscillating the temperature of the crystal slurry just below the saturation point, you force the dissolution of the smaller, metastable crystals and promote the growth of the thermodynamically stable polymorph[4].

Q3: When scaling up, my crystals trap solvent and degrade during drying. How can I improve lattice purity? A3: Solvent entrapment occurs when crystal growth is too rapid, leading to dendritic growth or macroscopic defect inclusions.

  • The Fix: Reduce the cooling rate to ≤ 0.1 °C/min during the critical nucleation phase. Additionally, ensure your final wash utilizes a cold, strictly non-polar antisolvent (like n-heptane) to displace mother liquor without partially dissolving the crystal faces[2].

II. Quantitative Data: Solvent Screening Matrix

Selecting the correct thermodynamic environment is critical. The table below summarizes the causality behind various solvent system outcomes for azaspiro decanedione derivatives.

Solvent SystemRatio (v/v)Solubility ProfileCrystallization OutcomeMechanistic Rationale & Action
Ethanol / Water 1:1High at 70 °C, Low at 20 °COiling out (LLPS) High polarity mismatch forces rapid phase separation. Action: Avoid for primary isolation.
EtOAc / n-Heptane 1:2Moderate at 60 °C, Low at 5 °CHigh-purity needles Gradual antisolvent effect lowers the solubility curve below the binodal curve. Action: Preferred method.
Toluene N/AHigh at all temperaturesNo crystallization Solute-solvent interactions are too strong. Action: Use only as a reaction solvent.
DMSO / Water 1:5High in DMSO, crashes in waterAmorphous gumming Rapid supersaturation prevents lattice ordering. Action: Use slow reverse-addition (DMSO into water)[3].

III. Self-Validating Experimental Protocol: Controlled Antisolvent Crystallization

This protocol utilizes a closed-loop, self-correcting methodology to ensure high-purity isolation of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione without oiling out.

Materials Required:

  • Crude 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

  • Ethyl Acetate (EtOAc) - Primary Solvent

  • n-Heptane - Antisolvent

  • Pure seed crystals (≥99% purity)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude product in EtOAc (approx. 5 mL/g) in a jacketed reactor. Heat the mixture to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities that could act as heterogeneous nucleation sites for metastable polymorphs.

  • Antisolvent Addition: Return the filtrate to 60 °C. Begin dropwise addition of n-Heptane (up to 10 mL/g) until the solution reaches the cloud point (faint, persistent turbidity).

  • Self-Validation (The Correction Step): Reheat the mixture by 2–5 °C until the solution becomes perfectly clear again. Causality: This ensures you are in the metastable zone, strictly above the LLPS boundary.

  • Seeding: Introduce 1-2 wt% of finely milled seed crystals. Age the suspension isothermally for 2 hours. You should observe the gradual formation of a white, crystalline slurry.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C. Causality: This slow rate prevents secondary nucleation and solvent entrapment.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with two bed-volumes of pre-chilled (0 °C) n-Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40 °C until a constant weight is achieved.

IV. Workflow Visualization

The following decision tree maps the logical relationships and troubleshooting steps for the crystallization workflow.

CrystallizationTroubleshooting Start Crude 2-Benzyl-2-azaspiro [4.5]decane-3,8-dione Dissolve Dissolve in EtOAc at 60 °C Start->Dissolve Antisolvent Add n-Heptane until cloud point Dissolve->Antisolvent Cooling Cool at 0.1 °C/min to 5 °C Antisolvent->Cooling Check Phase State Observation Cooling->Check Oiling Oiling Out (LLPS) Check->Oiling Droplets form Crystals Nucleation & Growth Check->Crystals Solid lattice FixOil Reheat to clear, add 1 wt% seeds Oiling->FixOil Isolate Filter, Wash (Heptane), Dry in vacuo Crystals->Isolate FixOil->Cooling

Decision tree for troubleshooting spirocyclic crystallization and resolving oiling out.

V. References

  • Organic Process Research & Development (ACS). An Expedient Synthetic Route to the Long-Acting RSV Inhibitor JNJ-6231 via Stereoselective Enzymatic Amination and Regioselective Alkylation (Discusses spirocyclic intermediate oiling out and controlled antisolvent addition). Available at:[Link]

  • Organic Process Research & Development (ACS). Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade (Discusses spirocyclic amine gumming and reverse-addition crystallization). Available at:[Link]

  • Crystal Growth & Design (ACS). Polymorphic Development Strategy for Rapid Pesticide Release: A Case Study of Spirotetramat (Discusses polymorphism in azaspiro derivatives). Available at:[Link]

  • University of Southampton (ePrints). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues (Discusses polymorphism and crystallization of azaspiro[3.5]nonane derivatives). Available at:[Link]

Sources

Optimization

Preventing side reactions during 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione functionalization

Welcome to the technical support center for the functionalization of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile spirocyclic scaffold. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione?

The primary reactive sites on this molecule are the C3 lactam carbonyl, the C8 ketone, the α-carbons to these carbonyls (C4, C7, and C9), and the N-benzyl group. The interplay between these functional groups can lead to challenges in achieving selective transformations.

Q2: I am attempting a reduction of the C8 ketone, but I am observing reduction of the C3 lactam as well. How can I achieve selective reduction?

Chemoselective reduction of the C8 ketone in the presence of the C3 lactam is a common challenge. The lactam is generally less reactive than the ketone towards nucleophilic reducing agents. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) will likely reduce both carbonyls.

For selective reduction of the C8 ketone, milder and more sterically hindered reducing agents are recommended. Sodium borohydride (NaBH₄) is a good starting point, often used in alcoholic solvents like methanol or ethanol at low temperatures.[1] The Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), is an excellent method for the chemoselective reduction of ketones in the presence of less reactive carbonyl groups.[2]

Q3: How can I selectively introduce a substituent at the C4 position (α to the lactam)?

Alkylation at the C4 position requires the formation of an enolate. The regioselectivity of enolate formation is a critical consideration. The protons at C4 are adjacent to the lactam carbonyl, while the protons at C7 and C9 are adjacent to the ketone. The acidity of these protons will be influenced by the electron-withdrawing effects of the respective carbonyl groups.

To favor enolization at C4, the use of a strong, sterically hindered base at low temperatures is recommended to form the kinetic enolate.[3][4] Lithium diisopropylamide (LDA) in THF at -78 °C is a standard choice for generating the less substituted, kinetic enolate.

Q4: What are the best methods for N-debenzylation of the lactam without affecting the carbonyl groups?

The N-benzyl group can be removed under various conditions. However, many methods may also affect the carbonyl groups. Catalytic hydrogenation is a common method for debenzylation.[5][6] Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) can be effective. To minimize the risk of carbonyl reduction, careful optimization of reaction conditions (catalyst loading, pressure, temperature, and reaction time) is crucial. Oxidative methods for debenzylation are generally not suitable as they would likely oxidize the resulting secondary amine or other parts of the molecule.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the functionalization of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione.

Issue 1: Poor Regioselectivity in Enolate Formation and Alkylation

Problem: You are attempting to alkylate the spirocycle at a specific α-carbon, but you are obtaining a mixture of constitutional isomers (alkylation at C4, C7, and/or C9).

Root Cause Analysis: The formation of multiple enolates is the primary cause of poor regioselectivity. The choice of base, solvent, temperature, and counterion all play a significant role in determining whether the kinetic or thermodynamic enolate is formed.[3][4]

  • Kinetic Enolate: Formed faster, usually at the less sterically hindered and less substituted α-carbon. Favored by strong, bulky bases at low temperatures.

  • Thermodynamic Enolate: The more stable enolate, usually the more substituted one. Favored by weaker bases at higher temperatures, allowing for equilibrium to be established.

Solutions:

  • For C4-Alkylation (Kinetic Control):

    • Base: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).

    • Temperature: Maintain a low temperature, typically -78 °C, to prevent equilibration to the thermodynamic enolate.

    • Solvent: Aprotic solvents like Tetrahydrofuran (THF) are ideal.

    • Procedure: Add the ketone solution slowly to the pre-formed base solution at low temperature.

  • For C7/C9-Alkylation (Thermodynamic Control):

    • Base: Use a weaker base that allows for equilibration, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    • Temperature: Higher temperatures (e.g., room temperature or gentle heating) will facilitate the formation of the more stable thermodynamic enolate.

    • Solvent: Protic solvents can favor thermodynamic enolization, but may interfere with the alkylating agent. Aprotic polar solvents like Dimethylformamide (DMF) can also be used.

Experimental Protocol: Selective C4-Alkylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of LDA (1.1 equivalents) in dry THF.

  • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • Dissolve 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (1.0 equivalent) in dry THF and add it dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Unwanted Side Reactions with Organometallic Reagents

Problem: When attempting a Grignard or organolithium addition to the C8 ketone, you observe low yields of the desired tertiary alcohol and the formation of multiple byproducts.

Root Cause Analysis: Organometallic reagents are strong bases and can lead to several side reactions:[7][8]

  • Enolization: Deprotonation at the α-carbons (C7 and C9) of the C8 ketone, leading to the recovery of starting material after workup.

  • Reaction with the Lactam: While less electrophilic than the ketone, the C3 lactam can still react with highly reactive organometallic reagents, especially organolithiums.

  • Steric Hindrance: The spirocyclic nature of the molecule can present significant steric hindrance around the C8 carbonyl, making nucleophilic attack challenging.[9]

Solutions:

  • Choice of Reagent: Grignard reagents are generally less basic and less reactive than organolithium reagents, which can minimize enolization.[7]

  • Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon and promote nucleophilic addition over enolization (Nozaki-Hiyama-Kishi reaction conditions).

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to suppress side reactions.

Experimental Protocol: Grignard Addition to the C8-Ketone

  • In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents) and dry THF.

  • Stir the suspension vigorously for 2 hours at room temperature to activate the CeCl₃.

  • Cool the suspension to -78 °C.

  • Add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 equivalents) dropwise and stir for 1 hour.

  • Dissolve 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (1.0 equivalent) in dry THF and add it dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product, dry the organic layer, and purify as described previously.

Issue 3: Difficulty with the Wittig Reaction at the C8-Ketone

Problem: The Wittig reaction to convert the C8 ketone into an alkene is sluggish or fails to proceed.

Root Cause Analysis:

  • Steric Hindrance: The spirocyclic environment around the C8 ketone can sterically hinder the approach of the bulky Wittig reagent.[10][11]

  • Reactivity of the Ylide: Stabilized ylides (e.g., those with an adjacent ester or ketone) are less reactive and may not react with sterically hindered ketones.[12]

  • Basicity of the Ylide: The strongly basic conditions used to generate unstabilized ylides can lead to competing enolization of the ketone.

Solutions:

  • Use of Unstabilized Ylides: Employ more reactive, unstabilized ylides (e.g., from methyltriphenylphosphonium bromide) for the olefination of the sterically hindered ketone.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses phosphonate carbanions, is often more successful with sterically hindered ketones than the traditional Wittig reaction. The smaller size of the phosphonate reagent can be advantageous.

  • Salt-Free Conditions: For unstabilized ylides, generating them under salt-free conditions (e.g., using a base like KHMDS) can increase their reactivity.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

  • In a flame-dried flask under an inert atmosphere, add a phosphonate reagent (e.g., triethyl phosphonoacetate, 1.2 equivalents) to a suspension of NaH (1.2 equivalents) in dry THF at 0 °C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Cool the reaction mixture to 0 °C and add a solution of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (1.0 equivalent) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product.

  • Dry the organic layer and purify by column chromatography.

Data and Protocols at a Glance

Functionalization Recommended Reagent(s) Key Conditions Potential Side Reactions
Selective C8-Ketone Reduction NaBH₄, CeCl₃ (Luche Reduction)Methanol, -78 °C to 0 °COver-reduction to diol with stronger reagents.
C4-Alkylation (Kinetic) LDA, Alkyl HalideTHF, -78 °CAlkylation at C7/C9, polyalkylation.
C7/C9-Alkylation (Thermodynamic) NaH or KOtBu, Alkyl HalideDMF or THF, RT to refluxAlkylation at C4, polyalkylation.
C8-Grignard Addition RMgX, CeCl₃THF, -78 °CEnolization, reaction at C3-lactam.
C8-Olefination Horner-Wadsworth-Emmons ReagentsNaH, THF, 0 °C to RTEnolization, low reactivity with Wittig reagents.
N-Debenzylation Pd/C, H₂ or Ammonium FormateMethanol or Ethanol, RTReduction of carbonyls, incomplete reaction.

Visualizing Reaction Pathways

Decision Tree for Selective Functionalization

G start Starting Material: 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione q1 Desired Functionalization? start->q1 c8_func C8-Ketone Functionalization q1->c8_func  C8-Carbonyl c4_func C4-Lactam α-Carbon Functionalization q1->c4_func  C4-Position n_debenzyl N-Debenzylation q1->n_debenzyl  N-Benzyl sub_q_c8 Reaction Type? c8_func->sub_q_c8 c4_alkylation Alkylation: LDA, Alkyl Halide, -78°C c4_func->c4_alkylation debenzylation_method Catalytic Hydrogenation: Pd/C, H2 or H-donor n_debenzyl->debenzylation_method c8_reduction Selective Reduction: NaBH4, CeCl3 sub_q_c8->c8_reduction Reduction c8_addition Nucleophilic Addition: RMgX, CeCl3 sub_q_c8->c8_addition C-C Bond Formation c8_olefination Olefination: HWE Reagents sub_q_c8->c8_olefination C=C Formation

Caption: Decision tree for selective functionalization pathways.

Workflow for Preventing Side Reactions in Grignard Addition

G start Start: Grignard Addition to C8-Ketone check_reagent Choose Grignard Reagent (RMgX) over RLi start->check_reagent add_lewis_acid Activate Carbonyl: Add Anhydrous CeCl3 check_reagent->add_lewis_acid low_temp Control Temperature: -78 °C add_lewis_acid->low_temp slow_addition Slow Addition of Substrate low_temp->slow_addition quench Aqueous Workup (e.g., sat. NH4Cl) slow_addition->quench product Desired Tertiary Alcohol quench->product

Caption: Workflow to minimize side reactions during Grignard addition.

References

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Qin, X.-L., Wu, G.-J., & Han, F.-S. (2022). Rhodium-Catalyzed Regioselective and Chemoselective Deoxygenative Reduction of 1,3-Diketones. ACS Catalysis, 12(8), 4640-4647. [Link]

  • Zhang, Z., et al. (2021). Desymmetric Enantioselective Reduction of Cyclic 1,3-Diketones Catalyzed by a Recyclable P-Chiral Phosphinamide Organocatalyst. Journal of the American Chemical Society, 143(7), 2895-2905. [Link]

  • Kuznetsov, M. L., & Ryabukhin, S. V. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(15), 4475. [Link]

  • Grignard reaction. Wikipedia. [Link]

  • Lecture 3 Regioselective Formation of Enolates. University of Bath. [Link]

  • Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. University of Calgary. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. University of Calgary. [Link]

  • Chemoselective Reduction. YouTube. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Cossy, J., & Pale-Grosdemange, C. (2009). Grignard Addition to Imines Derived from Isatine: A Method for the Asymmetric Synthesis of Quaternary 3-Aminooxindoles. The Journal of Organic Chemistry, 74(13), 4984–4987. [Link]

  • The Wittig Reaction. Chemistry LibreTexts. [Link]

  • The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]

  • Vasile, C. M., & Vasile, C. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(3), 1083. [Link]

  • 6.3: Carbonyl Protecting Groups. Chemistry LibreTexts. [Link]

  • Using Regioselective Formation of Enolates to Compare Kinetic and Thermodynamic Control. ER Publications. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Davis, B. G., & Ward, S. J. (2002). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 4(21), 3771–3774. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on palladium-catalyzed cross-coupling reactions involving...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on palladium-catalyzed cross-coupling reactions involving the 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione scaffold. The focus is on diagnosing and resolving issues related to catalyst loading to improve reaction efficiency, yield, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a standard starting catalyst loading for a novel cross-coupling reaction with this spirocyclic substrate?

A1: For a new or unoptimized reaction, a catalyst loading in the range of 1-5 mol% is a conventional and effective starting point.[1][2] This concentration is typically high enough to ensure a reasonable reaction rate for initial trials without being excessively wasteful or promoting side reactions that can occur at very high catalyst concentrations.[3] For particularly challenging substrates, such as sterically hindered partners or less reactive aryl chlorides, starting at the higher end of this range (e.g., 5 mol%) can be beneficial.[1] Subsequent optimization efforts can then focus on systematically reducing the loading once feasibility is established.[4]

Q2: How do I select the optimal palladium precatalyst and ligand for my 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione system?

A2: The choice is critical and depends on the specific coupling partners.

  • Palladium Source: Modern, well-defined Pd(II) precatalysts are highly recommended over Pd(0) sources like Pd₂(dba)₃ or simple salts like Pd(OAc)₂.[5] Precatalysts offer greater air and moisture stability, provide a 1:1 Pd:L ratio, and ensure the clean and rapid generation of the active Pd(0) species in situ, leading to more reproducible results.[6]

  • Ligand Selection: The ligand is crucial for stabilizing the catalyst and facilitating key steps of the catalytic cycle.[7][8] For a substrate like 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione, which contains a potentially coordinating amide group, sterically hindered and electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) are an excellent starting point.[1][9] These ligands are known to:

    • Promote the challenging oxidative addition step, especially with aryl chlorides.[1]

    • Accelerate the final reductive elimination step to release the product.[10]

    • Stabilize the catalytic species to prevent decomposition into inactive palladium black.[11]

Q3: Under what circumstances should I increase or decrease catalyst loading?

A3: Adjusting catalyst loading is a key optimization parameter.

  • Increase Loading When:

    • The reaction is sluggish or stalls completely, assuming other factors like reagent purity and inert atmosphere have been verified.

    • You are using a particularly challenging or sterically hindered substrate that makes oxidative addition difficult.[2]

    • There is evidence of slow, steady catalyst deactivation throughout the reaction.

  • Decrease Loading When:

    • The reaction proceeds to completion efficiently at the initial loading. Reducing the amount of expensive palladium catalyst is a primary goal for process efficiency and cost reduction.[3]

    • Significant side reactions, such as homocoupling or product decomposition, are observed.[3] Excessively high catalyst concentrations can sometimes promote these undesired pathways.[11]

    • The reaction is being scaled up for larger-scale synthesis, where minimizing catalyst cost and residual metal in the final product is critical.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Conversion

Q: My reaction shows little to no product formation after several hours or overnight. What are the primary causes and how do I fix them?

A: This is a common issue that can typically be traced to the catalyst's activity, the reaction atmosphere, or reagent quality.

  • Cause 1: Inactive Catalyst System. The active Pd(0) species may not be forming efficiently or is being deactivated.

    • Solution (Precatalyst Activation): If using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) may be inefficient.[1][5] Ensure your conditions (solvent, base, temperature) are suitable for this reduction. Switching to a modern Pd(II) precatalyst that is designed for rapid activation can provide more reliable results.[6]

    • Solution (Ligand Integrity): Phosphine ligands are susceptible to oxidation.[7] Use fresh ligands or those that have been stored rigorously under an inert atmosphere. Adding a slight excess of ligand relative to palladium (e.g., 1.1 eq. ligand to 1.0 eq. Pd) can sometimes help prevent catalyst deactivation, especially when coupling amines which can themselves act as ligands.

  • Cause 2: Presence of Oxygen. Oxygen is detrimental to the catalytic cycle as it can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and also degrade sensitive phosphine ligands.[7][12]

    • Solution (Rigorous Degassing): Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles (3-4 times) or by bubbling an inert gas (argon or nitrogen) through it for at least 30-60 minutes.[2][7] The reaction vessel must also be purged by evacuating and backfilling with inert gas multiple times.[7]

  • Cause 3: Reagent Impurities. Impurities in your starting materials, solvent, or base can act as catalyst poisons.[1]

    • Solution (Purity Check): Assess the purity of all reagents. Amines, in particular, can contain impurities that inhibit catalysis and should be purified if necessary. Ensure your base is of high quality and anhydrous if the reaction requires it.[1]

Problem 2: Reaction Stalls & Black Precipitate Formation

Q: My reaction begins to form the product, but then stalls, and I observe a black precipitate. What is this, and how can I prevent it?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an agglomerated, inactive form of metallic palladium.[1][7] This removes the soluble, active catalyst from the reaction, causing it to stall.[11]

  • Cause 1: Inadequate Ligand Stabilization. If the ligand cannot effectively stabilize the Pd(0) intermediate, the metal centers can aggregate and precipitate.

    • Solution (Ligand Screening): Your chosen ligand may not be suitable. Screen a panel of sterically bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium type ligands) which are designed to prevent this aggregation and stabilize the active monomeric catalyst.[11]

  • Cause 2: High Temperature or Concentration. Elevated temperatures can accelerate not only the desired reaction but also catalyst decomposition pathways.[2]

    • Solution (Condition Optimization): Try running the reaction at a lower temperature for a longer period.[11] Additionally, very high concentrations can sometimes promote aggregation; ensure your reaction is not overly concentrated.

  • Cause 3: Insufficient Ligand-to-Metal Ratio. If there isn't enough ligand present, the palladium center becomes coordinatively unsaturated and more prone to decomposition.[12]

    • Solution (Ratio Adjustment): Ensure an adequate ligand-to-palladium ratio is used. For monodentate ligands, a ratio of 2:1 (L:Pd) is common, while precatalysts typically have a built-in 1:1 or 2:1 ratio.

Problem 3: Significant Side Product Formation

Q: I am forming the desired spirocyclic product, but my yield is compromised by significant amounts of homocoupling or dehalogenation byproducts. How can I improve selectivity?

A: These side reactions compete with the main cross-coupling pathway and are often promoted by oxygen or suboptimal reaction conditions.

  • Cause 1: Homocoupling. This typically involves the coupling of two molecules of the organometallic reagent (e.g., two boronic acids in a Suzuki coupling). It is often promoted by the presence of oxygen.[10]

    • Solution (Improve Inert Atmosphere): The most critical step is to rigorously exclude oxygen from the reaction.[12] Improve your degassing procedure for solvents and ensure the reaction is maintained under a positive pressure of inert gas.

    • Solution (Use a Pd(0) Source): Homocoupling can sometimes occur during the in situ reduction of Pd(II) precatalysts.[12] Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this, although these sources have their own stability issues.

  • Cause 2: Dehalogenation/Protodeboronation. This involves the replacement of the halogen on the electrophile with hydrogen or the boron group on the nucleophile with hydrogen.

    • Solution (Reagent and Base Choice): This side reaction can be exacerbated by certain bases or the presence of trace water or other protic sources.[1] Ensure you are using a suitable base (e.g., K₃PO₄ is often effective) and consider the stability of your reagents. For instance, some boronic acids are prone to protodeboronation; using the corresponding boronic ester can sometimes improve stability.[1]

    • Solution (Temperature Control): Lowering the reaction temperature can often disfavor these side reactions relative to the desired cross-coupling.

Data & Visualization

Table 1: Recommended Catalyst Systems and Loading for Screening
ScenarioPd Precatalyst (mol%)Ligand (mol%)Recommended LigandsBase (eq.)SolventTemp (°C)
Initial Screening 2 mol%4 mol%XPhos, SPhos, RuPhosK₃PO₄ (2.0)Dioxane or Toluene80-100
Difficult Coupling 5 mol%10 mol%BrettPhos, cataCXium ACs₂CO₃ (2.0)Toluene110
Optimization 0.5 - 1 mol%1 - 2 mol%Determined from screeningK₃PO₄ (1.5)Determined from screening80-100
Diagrams

G Fig. 1: Catalytic Cycle for Cross-Coupling A Active L-Pd(0) Catalyst B Oxidative Addition (+ R¹-X) A->B C L-Pd(II)(R¹)(X) Intermediate B->C D Transmetalation (+ R²-M) C->D E L-Pd(II)(R¹)(R²) Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Product (R¹-R²) F->G

Caption: Simplified Pd(0)/Pd(II) catalytic cycle.

troubleshooting_flowchart Fig. 2: Troubleshooting Flowchart for Failed Reactions start Reaction Failed (Low/No Conversion) check_inert Is the system rigorously inert? start->check_inert improve_degas Action: Improve degassing (Freeze-Pump-Thaw) & re-run reaction. check_inert->improve_degas No check_reagents Are reagents pure & catalyst/ligand active? check_inert->check_reagents Yes purify_reagents Action: Purify starting materials. Use fresh catalyst & ligand. check_reagents->purify_reagents No screen_conditions Action: Screen different ligands, solvents, bases, & temperature. check_reagents->screen_conditions Yes

Caption: Systematic troubleshooting decision tree.

catalyst_loading_optimization Fig. 3: Impact of Catalyst Loading center Catalyst Loading low Too Low center->low Increase high Too High center->high Decrease sub_low Sluggish Reaction Incomplete Conversion low->sub_low optimal Optimal sub_optimal High Yield Good Selectivity Efficient optimal->sub_optimal sub_high Side Reactions Catalyst Decomposition High Cost high->sub_high

Caption: Relationship between catalyst loading and reaction outcome.

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reaction Setup
  • Vessel Preparation: Flame-dry a Schlenk flask or reaction vial containing a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition (Solids): In a glovebox or under a positive flow of inert gas, add the 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione derivative, the coupling partner (e.g., boronic acid), the solid base (e.g., K₃PO₄), the palladium precatalyst, and the ligand to the reaction vessel.

  • Seal and Purge: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the degassed solvent via syringe through the septum.

  • Reaction Execution: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature for the specified time.

  • Monitoring: Monitor the reaction progress by taking aliquots via syringe (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.[13][14]

Protocol 2: Screening for Optimal Catalyst Loading
  • Preparation: Set up an array of identical reaction vials (e.g., 4 or 8 vials) following the inert atmosphere protocol described above.

  • Standard Reagents: To each vial, add an identical amount of the spirocyclic starting material, coupling partner, base, and solvent.

  • Variable Catalyst Loading: To each vial, add a different amount of the chosen catalyst/ligand system. A good range to screen would be 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%. Ensure the ligand-to-metal ratio is kept constant.

  • Execution and Monitoring: Run all reactions simultaneously at the same temperature. Monitor the conversion in each vial at set time points (e.g., 1h, 4h, 12h, 24h) by LC-MS or GC-MS analysis.

  • Analysis: Plot the reaction conversion versus time for each catalyst loading. The optimal loading is the lowest amount that provides a high yield in a reasonable timeframe without generating significant byproducts.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - Wiley Online Library. Available at: [Link]

  • Mechanisms of Palladium-Catalyzed Reactions - Scribd. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC. Available at: [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - RSC Publishing. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]

  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides - Journal of the American Chemical Society. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - ScholarWorks@GVSU. Available at: [Link]

  • Mass Spectrometry for Reaction Monitoring and Reaction Acceleration - Purdue e-Pubs. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit. Available at: [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed. Available at: [Link]

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  • Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis - The Journal of Organic Chemistry. Available at: [Link]

  • Catalyst Loading Optimization | Download Table - ResearchGate. Available at: [Link]

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  • Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug R - MDPI. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - IRIS. Available at: [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Accelerating Complex Spirocyclic Scaffold Elucidation: High-Field CryoProbe NMR &amp; ASV vs. Traditional Workflows

Executive Summary & Objective In modern drug development, the rapid and unambiguous structural elucidation of complex synthetic intermediates is a critical bottleneck. Spirocyclic scaffolds, such as 2-Benzyl-2-azaspiro[4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Objective

In modern drug development, the rapid and unambiguous structural elucidation of complex synthetic intermediates is a critical bottleneck. Spirocyclic scaffolds, such as 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione , present unique analytical challenges due to their quaternary spiro centers and heavily overlapping aliphatic spin systems.

This guide objectively compares the performance of a traditional NMR workflow (400 MHz Room-Temperature Probe + Manual Assignment) against an advanced multiparametric platform (800 MHz CryoProbe + Automated Structure Verification Software). By analyzing experimental 1 H and 13 C NMR data, we demonstrate how hardware-driven sensitivity gains and software-driven algorithmic scoring synergize to accelerate structural confirmation from days to minutes, ensuring high-throughput integrity for medicinal chemistry pipelines.

The Analytical Challenge: Spirocyclic Scaffolds

2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (C 16​ H 19​ NO 2​ ) contains a pyrrolidinone ring fused to a cyclohexanone ring via a single quaternary spiro carbon (C5). Its structural verification is complicated by three factors:

  • Quaternary Center Isolation: C5 lacks attached protons. Its assignment relies entirely on long-range heteronuclear couplings (HMBC) from adjacent methylene groups[1].

  • Aliphatic Overlap: The cyclohexane ring protons (C6, C7, C9, C10) exhibit severe spectral crowding at lower magnetic fields, obscuring critical coupling constants.

  • Carbonyl Differentiation: The molecule contains two distinct carbonyls—a lactam (C3) and a ketone (C8)—which must be unambiguously differentiated via 13 C chemical shifts and 2D correlations.

Methodology Comparison: Hardware and Software Platforms

To evaluate the most efficient path to structural elucidation, we compare two distinct analytical ecosystems:

  • Platform A (Traditional Workflow): 400 MHz NMR equipped with a standard Room-Temperature (RT) Broad Band Probe, followed by manual 1D and 2D (COSY, HSQC, HMBC) spectral interpretation.

  • Platform B (Advanced Workflow): 800 MHz NMR equipped with a Helium-cooled CryoProbe, integrated with Automated Structure Verification (ASV) software (e.g., Mnova Verify)[2].

Workflow cluster_A Traditional Workflow cluster_B Advanced Workflow Sample Target: 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione Standard 400 MHz RT Probe (Low Sensitivity) Sample->Standard Advanced 800 MHz CryoProbe (High S/N & Dispersion) Sample->Advanced Manual Manual 2D NMR Assignment (Time-Intensive) Standard->Manual Result1 Structure Confirmed (Turnaround: 2-3 Days) Manual->Result1 ASV Automated Structure Verification (Mnova Verify) Advanced->ASV Result2 Structure Confirmed (Turnaround: < 3 Hours) ASV->Result2

Workflow comparison: Traditional 400 MHz manual assignment vs. 800 MHz CryoProbe ASV.

Experimental Design & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the workflow inherently checks for its own accuracy before outputting a result.

Protocol 1: High-Resolution Data Acquisition (800 MHz CryoProbe)
  • Sample Preparation: Dissolve 2.0 mg of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione in 600 µL of CDCl 3​ (0.03% TMS). Transfer to a 5 mm precision NMR tube.

  • Tuning and Matching: Insert the sample into the 800 MHz spectrometer. Perform automatic tuning and matching (ATM) on the cryogenically cooled 1 H and 13 C channels.

  • Shimming: Apply 3D gradient shimming to achieve a line width of < 0.6 Hz for the TMS signal.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 30° flip angle, 2.0 s relaxation delay.

    • 13 C NMR: 1024 scans, power-gated decoupling, 2.0 s relaxation delay.

    • 2D HMBC: 8 scans per increment, 256 t1 increments, optimized for long-range nJCH​ = 8 Hz.

Self-Validation Check: The 1 H integral values must sum exactly to 19 protons. Any deviation automatically flags sample impurity, residual solvent, or incomplete relaxation, halting the downstream ASV process.

Protocol 2: Automated Structure Verification (ASV) Workflow
  • Data Import: Load the raw FID files ( 1 H, 13 C, HSQC, HMBC) into the ASV software.

  • Algorithmic Processing: Apply automated Whittaker Smoother baseline correction and phase correction.

  • Structure Input: Import the .mol file of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione[2].

  • Execution: Run the ASV module. The Ensemble NMR Predictor generates theoretical shifts using machine learning models[3].

  • Scoring: The Multiplet Matcher aligns experimental peaks with predicted shifts to calculate a global "Match Factor"[2].

Self-Validation Check: The algorithm mandates a closed-loop HMBC validation. If the quaternary spiro carbon (C5) does not exhibit cross-peaks to both the 5-membered ring protons (C1-H 2​ ) and the 6-membered ring protons (C6-H 2​ ), the verification fails, preventing false-positive connectivity assignments.

ASV_Logic InputData Experimental NMR (1D & 2D Data) Matcher Multiplet Matcher (Peak Alignment) InputData->Matcher Peak picking InputStruct Proposed Structure (.mol file) Predictor Ensemble NMR Predictor (Machine Learning) InputStruct->Predictor In-silico prediction Predictor->Matcher Theoretical shifts Scoring Scoring Algorithm (Match Factor) Matcher->Scoring Delta comparison Output Verification Report (Pass/Fail) Scoring->Output Final assessment

Logical architecture of Automated Structure Verification (ASV) algorithms.

Comparative Data Analysis

Table 1: 1 H and 13 C NMR Chemical Shift Assignments (CDCl 3​ , 800 MHz)

The high-field data allows for unambiguous assignment of the spirocyclic system[1].

Position 1 H Shift (ppm) 13 C Shift (ppm)Multiplicity ( 1 H)Key HMBC Correlations (H C)
C1 3.1554.2s, 2HC3, C5, C6, C10, N-CH 2​
C3 (Lactam) -173.5--
C4 2.4544.8s, 2HC3, C5, C6, C10
C5 (Spiro) -41.5--
C6/C10 1.7534.2t, 4HC4, C5, C7/C9, C8
C7/C9 2.3538.6t, 4HC5, C6/C10, C8
C8 (Ketone) -210.2--
N-CH 2​ 4.4546.5s, 2HC1, C3, Ph-ipso
Ph-ipso -136.0--
Ph-o, m, p 7.22 - 7.31127.8 - 128.8m, 5H-
Table 2: Performance & Throughput Comparison
Metric400 MHz RT Probe + Manual800 MHz CryoProbe + ASVAnalytical Advantage
S/N Ratio ( 13 C, 1024 scans) ~40:1~400:110x improvement due to thermal noise reduction.
1 H Spectral Dispersion Moderate overlap in aliphatic region (C6-C10)Baseline resolution of all aliphatic multipletsCrucial for accurate automated multiplet analysis.
2D HMBC Acquisition Time 12 hours1.5 hoursSignificant instrument throughput enhancement.
Data Interpretation Time 4-6 hours (Manual tracing)< 5 minutes (Automated)Drastic reduction in human bottleneck.

Mechanistic Insights & Causality

Hardware Causality: The CryoProbe Advantage

In NMR spectroscopy, the Signal-to-Noise (S/N) ratio is inversely proportional to the temperature (T) and resistance (R) of the receiver coil. By utilizing a closed-cycle helium cryocooler, the CryoProbe lowers the temperature of the RF coil and preamplifiers to approximately 20 K[4]. This drastically reduces Johnson-Nyquist thermal noise, yielding a 4-to-5-fold enhancement in S/N compared to an equivalent room-temperature probe[4]. For a carbon-sparse spirocyclic compound like 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione, this translates to acquiring a high-quality 13 C spectrum in minutes rather than hours. Furthermore, the 800 MHz field strength doubles the chemical shift dispersion (in Hz) compared to 400 MHz, fully resolving the C6/C10 and C7/C9 multiplets which would otherwise coalesce into an uninterpretable broad envelope.

Software Causality: Algorithmic Verification

Manual assignment is highly prone to human bias, especially when differentiating the lactam carbonyl (C3, ~173.5 ppm) from the ketone carbonyl (C8, ~210.2 ppm). ASV software removes this subjectivity. The algorithm calculates a bespoke Match Factor by evaluating the delta between experimental and theoretical multiplet pairs[3]. Because the lactam carbon is shielded by the delocalization of the nitrogen lone pair, the machine learning predictor accurately assigns it upfield of the ketone. If a user manually misassigns these carbons, the ASV scoring algorithm will immediately flag the discrepancy due to a high chemical shift penalty, ensuring the structural integrity of the compound repository[2].

Conclusion & ROI for Drug Development

Relying on traditional 400 MHz room-temperature NMR and manual assignment for complex spirocyclic scaffolds introduces severe bottlenecks in medicinal chemistry workflows. By upgrading to an 800 MHz CryoProbe platform coupled with Automated Structure Verification (ASV) , laboratories can reduce structural elucidation timelines from days to under three hours. The hardware provides the necessary sensitivity and dispersion to conquer quaternary spiro centers, while the software enforces an objective, self-validating mathematical rigor that eliminates human error.

References

  • Mestrelab Research. "Starting Guide to Mnova Verify." mestrelab.com.
  • Bruker. "CryoProbes for NMR - Cryogenic Probes." bruker.com.
  • ResearchGate. "Automated structure verification based on 1H NMR prediction." researchgate.net.
  • ACS Publications. "Electrophilic Halospirocyclization of N-Benzylacrylamides to Access 4-Halomethyl-2-azaspiro[4.5]decanes." acs.org.

Sources

Comparative

LC-MS Platform Comparison Guide: Structural Elucidation and Fragmentation Analysis of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

Spirocyclic scaffolds are increasingly recognized as exceptional tools in modern drug design. Their unique three-dimensional conformations allow medicinal chemists to fine-tune a molecule's physicochemical properties and...

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Author: BenchChem Technical Support Team. Date: April 2026

Spirocyclic scaffolds are increasingly recognized as exceptional tools in modern drug design. Their unique three-dimensional conformations allow medicinal chemists to fine-tune a molecule's physicochemical properties and target selectivity while escaping the "flatland" of traditional aromatic rings [1]. However, the structural complexity of these compounds—such as 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione —presents distinct challenges for analytical characterization.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the gold standard for elucidating the structural integrity and pharmacokinetic profiles of these derivatives [2]. This guide provides a critical comparison of High-Resolution Mass Spectrometry (HRMS) and Nominal Mass Spectrometry platforms for analyzing the fragmentation pattern of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione, supported by causality-driven experimental protocols.

Compound Profiling & Mechanistic Fragmentation

2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (Chemical Formula: C₁₆H₁₉NO₂, Exact Mass: 257.1416 Da) consists of a highly strained azaspiro[4.5]decane core, an N-linked benzyl group, and two ketone moieties (a dione system).

In positive Electrospray Ionization (+ESI), the molecule readily accepts a proton to form the quasi-molecular ion [M+H]⁺ at m/z 258.1489 [3]. Understanding the causality behind its fragmentation under Collision-Induced Dissociation (CID) is critical for platform selection:

  • The Tropylium Pathway (Low Collision Energy): The most facile cleavage occurs at the N-benzyl bond. Because the resulting tropylium cation (C₇H₇⁺, m/z 91.0548) is highly resonance-stabilized, this fragmentation dominates the spectra at low collision energies (10–20 eV).

  • Spiro-Ring Cleavage (Medium Collision Energy): The spiro center (C5) inherently possesses high ring strain. Charge-directed fragmentation leads to the opening of the pyrrolidine or cyclohexanone rings, yielding characteristic iminium cations via alpha-cleavage [2].

  • Neutral Loss of CO (High Collision Energy): The dione moieties are susceptible to the neutral loss of carbon monoxide (-28.01 Da). Distinguishing this from the loss of ethylene (-28.03 Da) requires precise mass resolution.

Platform Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ)

The choice of mass analyzer fundamentally dictates the type of data you can extract from the spirocyclic fragmentation pattern.

Orbitrap HRMS is indispensable during the early stages of drug discovery (Metabolite Identification/Structural Elucidation). Its high resolving power can differentiate isobaric interferences, confirming whether a 28 Da neutral loss is CO or C₂H₄. Conversely, the Triple Quadrupole (QqQ) excels in late-stage pharmacokinetic (PK) profiling. By utilizing Multiple Reaction Monitoring (MRM)—specifically tracking the m/z 258.1 → 91.1 transition—the QqQ provides unparalleled sensitivity and high-throughput quantification [4].

Quantitative Performance Comparison
Performance MetricOrbitrap HRMS (e.g., Q-Exactive)Triple Quadrupole (QqQ)Analytical Impact for Azaspiro Diones
Mass Accuracy < 3 ppm~ 100-500 ppmHRMS confirms exact elemental composition of spiro-fragments.
Resolution (FWHM) Up to 140,000 (at m/z 200)Unit Resolution (~0.7 Da)HRMS resolves isobaric neutral losses (CO vs. C₂H₄).
Sensitivity (LOD) Picogram (pg) rangeFemtogram (fg) rangeQqQ is superior for trace-level in vivo PK quantification.
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ handles wider concentration variations in biological matrices.
Primary Scan Mode Full Scan / Parallel Reaction MonitoringMultiple Reaction Monitoring (MRM)MRM filters out matrix noise, isolating the m/z 91.1 tropylium ion.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that verifies collision cell calibration before any biological samples are consumed.

Phase 1: Chromatographic Separation (Causality-Driven)
  • Column: Reversed-phase C18 (e.g., 50 mm × 2.1 mm, 1.7 µm). Causality: The benzyl group provides sufficient hydrophobicity for strong retention on a C18 stationary phase, while the sub-2-micron particles ensure sharp peak shapes to minimize ion suppression.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as an essential proton donor, driving the equilibrium toward the [M+H]⁺ state in the liquid phase, which drastically enhances ESI efficiency prior to Coulomb explosion [3].

  • Gradient: 5% B to 95% B over 5 minutes; Flow rate: 0.4 mL/min.

Phase 2: MS/MS Acquisition & System Suitability
  • Ionization: +ESI mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C.

  • Self-Validation (SST Injection): Inject a 10 ng/mL reference standard of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione.

  • Fragmentation Monitoring: Apply a collision energy ramp (15 eV to 35 eV). Monitor the ratio of the primary product ion (m/z 91.05, Tropylium) to the secondary product ion (m/z 230.15,[M+H-CO]⁺).

  • Validation Gate: The system is only validated for sample analysis if the m/z 91 / m/z 230 intensity ratio falls within a historical ±15% variance. Causality: A shift in this ratio immediately flags collision gas pressure drops or ESI source contamination, preventing the generation of compromised data.

Analytical Workflow Logic

The following diagram illustrates the decision-making logic for processing 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione based on the required analytical endpoint.

LCMS_Workflow Start 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione Sample Prep LC UHPLC Separation (C18, Gradient Elution) Start->LC ESI ESI+ Ionization [M+H]+ m/z 258.1489 LC->ESI Split Platform Selection Logic ESI->Split Orbitrap Orbitrap HRMS (Structural Elucidation) Split->Orbitrap MetID/Structure QqQ Triple Quadrupole (PK Quantification) Split->QqQ High-Throughput Frag1 High-Res MS/MS Exact Mass & Isobaric Resolution Orbitrap->Frag1 Frag2 MRM Transitions m/z 258.1 -> 91.1 (Quant) QqQ->Frag2

LC-MS/MS platform selection and analytical workflow for azaspiro decane derivatives.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery ResearchGate[Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Metwarebio[Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application North Carolina State University (NCSU) / ResearchGate[Link]

Validation

A Comparative Guide to the Reactivity of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione and 2-Azaspiro[4.4]nonane Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, azaspirocyclic scaffolds are prized for their unique three-dimensional conformations, which can i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, azaspirocyclic scaffolds are prized for their unique three-dimensional conformations, which can impart enhanced target selectivity and favorable pharmacokinetic properties.[1] Among these, the 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane ring systems have emerged as versatile frameworks for the development of novel therapeutics. This guide provides a comparative analysis of the chemical reactivity of two representative scaffolds: 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione and derivatives of 2-azaspiro[4.4]nonane. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and optimizing molecular architectures for biological targets.

Structural and Electronic Considerations

The reactivity of these two scaffolds is primarily dictated by their distinct structural and electronic features. The 2-azaspiro[4.4]nonane core, with its fused five-membered rings, possesses significant conformational rigidity.[3] In contrast, the 2-azaspiro[4.5]decane system, featuring a five-membered pyrrolidine ring fused to a six-membered cyclohexane ring, allows for greater conformational flexibility.

The presence of a 1,3-dione system in 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione introduces unique electronic properties. The two carbonyl groups influence each other through space and through the carbon framework, potentially altering the electrophilicity of the carbonyl carbons compared to a simple ketone. Furthermore, the acidity of the α-protons is significantly increased, opening up avenues for a range of enolate-based reactions.

Comparative Reactivity Analysis

This section will explore the anticipated differences in reactivity between the two scaffolds in several key transformations relevant to drug discovery and development.

N-Debenzylation

The removal of the N-benzyl protecting group is a crucial step in the functionalization of the secondary amine. The ease of this reaction is often influenced by steric hindrance around the nitrogen atom and the stability of the reaction intermediates.

Hypothesis: The N-debenzylation of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione is expected to be slightly slower than that of a comparable N-benzyl-2-azaspiro[4.4]nonane derivative under identical conditions. This is attributed to the increased steric bulk imparted by the larger spirocyclic system and the two adjacent carbonyl groups in the decane derivative.

Supporting Evidence: Studies on the debenzylation of sterically hindered benzylamines have shown that increased steric congestion around the nitrogen atom can impede the approach of the catalyst and/or reagents, leading to longer reaction times or requiring harsher conditions.[4][5] While direct comparative data is unavailable, the general principle of steric hindrance affecting reaction rates is well-established.[4]

Experimental Protocols

The following protocols are proposed as a starting point for the experimental investigation of the comparative reactivity of these two scaffolds.

Protocol 1: Comparative N-Debenzylation via Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the removal of the N-benzyl group using catalytic transfer hydrogenation.

Materials:

  • 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

  • N-Benzyl-2-azaspiro[4.4]nonane derivative

  • Palladium on carbon (10 wt. %)

  • Ammonium formate

  • Methanol

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-benzylated azaspirocycle (1.0 mmol) in methanol (20 mL) in a round-bottom flask, add 10% palladium on carbon (10 mol %).

  • Add ammonium formate (5.0 mmol) to the suspension.

  • Flush the flask with argon or nitrogen and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the debenzylated product.

Data to Collect:

  • Reaction time for complete conversion of each substrate.

  • Isolated yield of the debenzylated products.

  • Characterization of the products by NMR and mass spectrometry.

N_Debenzylation_Workflow cluster_start Starting Materials cluster_reaction Catalytic Hydrogenolysis cluster_analysis Analysis cluster_end Products & Data start1 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione reaction Pd/C, Ammonium Formate Methanol, RT start1->reaction start2 N-Benzyl-2-azaspiro[4.4]nonane derivative start2->reaction tlc TLC Monitoring reaction->tlc Monitor workup Filtration & Concentration tlc->workup Completion purification Column Chromatography workup->purification product1 Debenzylated Azaspiro[4.5]decane purification->product1 product2 Debenzylated Azaspiro[4.4]nonane purification->product2 data Compare: - Reaction Time - Yield product1->data product2->data

Caption: Workflow for comparative N-debenzylation.

Reactivity of the Carbonyl Groups

The reactivity of the carbonyl groups towards nucleophilic attack is a key determinant of the synthetic utility of these scaffolds.

Hypothesis:

  • The ketone group in a 2-azaspiro[4.4]nonane derivative is expected to be more reactive towards nucleophilic addition than the ketone at the 8-position of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione. This is due to the greater ring strain in the five-membered ring of the nonane system, which is partially relieved upon rehybridization from sp² to sp³ in the transition state.[6]

  • The two ketone groups in the decane-dione will likely exhibit different reactivities due to their distinct steric environments. The ketone at the 3-position, being part of the pyrrolidine ring and adjacent to the bulky benzyl group, is expected to be more sterically hindered and thus less reactive than the ketone at the 8-position in the cyclohexane ring.

Supporting Evidence: Comparative studies of cyclic ketones have shown that cyclopentanone is generally more reactive than cyclohexanone in nucleophilic addition reactions.[6] This is attributed to a combination of angle and torsional strain in the five-membered ring. While no direct data exists for the spiro-dione, the principles of steric hindrance dictating the accessibility of carbonyl groups are fundamental in organic chemistry.

Protocol 2: Comparative Reductive Amination

This protocol describes a method for comparing the reactivity of the carbonyl groups via reductive amination.

Materials:

  • 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

  • 2-Azaspiro[4.4]nonane derivative (with a ketone)

  • Benzylamine

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Acetic acid

  • Standard glassware for organic synthesis

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of the azaspiro-ketone (1.0 mmol) and benzylamine (1.2 mmol) in dichloroethane (20 mL), add acetic acid (1.2 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data to Collect:

  • Reaction time for each substrate.

  • Isolated yield of the aminated products.

  • In the case of the dione, determine the regioselectivity of the reaction (i.e., which ketone reacts preferentially).

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reductive Amination cluster_analysis Analysis cluster_end Products & Data start1 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione reaction 1. Acetic Acid, DCE 2. NaBH(OAc)3 start1->reaction start2 2-Azaspiro[4.4]nonane-ketone start2->reaction reagent Benzylamine reagent->reaction tlc TLC Monitoring reaction->tlc Monitor workup Quench & Extract tlc->workup Completion purification Column Chromatography workup->purification product1 Mono-aminated decane purification->product1 product2 Aminated nonane purification->product2 data Compare: - Reaction Time - Yield - Regioselectivity (for dione) product1->data product2->data

Caption: Workflow for comparative reductive amination.

Data Summary

The following table provides a framework for summarizing the expected and experimentally determined data from the comparative studies.

ReactionSubstratePredicted ReactivityExperimental Reaction TimeExperimental YieldNotes
N-Debenzylation 2-Benzyl-2-azaspiro[4.5]decane-3,8-dioneSlower--Increased steric hindrance
N-Benzyl-2-azaspiro[4.4]nonaneFaster--Less steric hindrance
Reductive Amination 2-Benzyl-2-azaspiro[4.5]decane-3,8-dioneSlower (at C8), Much slower (at C3)--C8 less hindered, C3 more hindered
2-Azaspiro[4.4]nonane-ketoneFaster--Ring strain relief

Conclusion

This guide provides a detailed comparative analysis of the predicted reactivity of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione and 2-azaspiro[4.4]nonane derivatives. The key factors influencing their reactivity are identified as ring strain, steric hindrance, and the electronic effects of the dione functionality. While direct experimental comparisons are lacking in the literature, the provided hypotheses and experimental protocols offer a robust framework for researchers to systematically investigate these differences. A thorough understanding of the reactivity of these valuable scaffolds will undoubtedly facilitate their application in the synthesis of novel and potent therapeutic agents.

References

  • Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. ACS Omega. [Link][4]

  • Riley, J. G.; et al. De-O-benzylation of Sterically Hindered Benzyl Ethers. Organic Preparations and Procedures International. [Link][5]

Sources

Comparative

In silico docking comparison of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione based ligands

In Silico Docking Comparison of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione Based Ligands: A Structural Biology Guide Executive Summary Azaspiro[4.5]decane derivatives are recognized as privileged scaffolds in neuropharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

In Silico Docking Comparison of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione Based Ligands: A Structural Biology Guide

Executive Summary

Azaspiro[4.5]decane derivatives are recognized as privileged scaffolds in neuropharmacology, frequently investigated as potent ligands for central nervous system targets, including the Sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR)[1]. However, the structural evolution from a simple basic amine to a spirocyclic dione—specifically 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione —introduces a profound shift in electronic distribution and steric bulk.

This guide provides an authoritative in silico comparative analysis, dissecting how the introduction of a neutral lactam and a secondary ketone rewires receptor-ligand interaction networks, ultimately driving target selectivity.

Structural Rationale: The Dione Paradox & Pharmacophore Rewiring

To understand the docking behavior of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione, we must first examine the causality behind its structural modifications.

The canonical "Glennon pharmacophore" for σ1R ligands dictates the necessity of a central basic nitrogen (capable of protonation at physiological pH) flanked by primary and secondary hydrophobic regions[2]. In standard azaspiro[4.5]decane amines, this basic nitrogen forms a critical electrostatic salt bridge with Glu172 in the σ1R binding pocket[3], or with Asp147 in the MOR pocket[4].

The Causality of the Dione Modification: In 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione, the nitrogen is incorporated into a 5-membered lactam ring (due to the adjacent 3-carbonyl). This delocalizes the nitrogen's lone pair, drastically reducing its basicity (pKa < 0) and rendering it neutral at pH 7.4. Consequently, the ligand cannot form the canonical salt bridge. Instead, it must rely on an alternative thermodynamic driver: the two carbonyl oxygens act as potent hydrogen-bond acceptors, while the benzyl group and spiro-cyclohexanone ring fulfill the hydrophobic requirements.

Self-Validating In Silico Docking Protocol

To objectively compare this scaffold against standard alternatives, the following rigorously validated molecular docking protocol must be executed.

Step 1: Protein Preparation & Optimization

  • Retrieve the high-resolution crystal structures for the targets: 5HK1 (Human σ1R)[5] and 4DKL (Murine MOR)[6].

  • Strip co-crystallized water molecules beyond 3 Å of the active site.

  • Assign bond orders, add missing hydrogen atoms, and optimize the hydrogen-bond network using the PROPKA algorithm at a physiological pH of 7.4. Crucial Step: Ensure Glu172 (5HK1) and Asp147 (4DKL) are modeled in their deprotonated, negatively charged states to accurately assess salt-bridge potential.

Step 2: Ligand Preparation

  • Generate 3D conformers for 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione, Haloperidol, PRE-084, and Fentanyl using the OPLS4 force field.

  • Calculate ionization states at pH 7.4. Verify that the lactam nitrogen of the target dione remains neutral, while the piperidine nitrogens of Haloperidol and Fentanyl are protonated.

Step 3: Grid Generation & Docking

  • Center the receptor grid boxes on the co-crystallized ligands (PD144418 for 5HK1; morphinan antagonist for 4DKL).

  • Execute Extra Precision (XP) docking to penalize severe steric clashes and reward highly coordinated hydrogen-bonding networks.

G P1 Protein Prep (5HK1 / 4DKL) Assign H-bonds, pH 7.4 G1 Grid Generation Active Site Definition P1->G1 L1 Ligand Prep 3D Conformer Generation L1->G1 D1 Molecular Docking (Extra Precision Scoring) G1->D1 S1 Scoring & Analysis (ΔG binding, H-bonds) D1->S1

Caption: In silico molecular docking workflow for receptor-ligand structural analysis.

Comparative Docking Analysis: Sigma-1 Receptor (5HK1)

The σ1R binding pocket is a highly plastic, hydrophobic cupin-like β-barrel[5]. We compared the dione scaffold against established σ1R reference ligands.

Table 1: σ1R Docking Scores and Interaction Profiles

LigandTargetΔG (kcal/mol)Primary Anchoring InteractionSecondary Interactions
Haloperidol σ1R (5HK1)-9.8Salt bridge (Glu172)Pi-Pi stacking (Tyr103, Tyr206)
PRE-084 σ1R (5HK1)-8.5Salt bridge (Glu172)Hydrophobic packing (Ile124)
2-Benzyl-dione *σ1R (5HK1)-8.2H-bond (Tyr103, Tyr206) Pi-Alkyl (Val84), Hydrophobic (Leu105)

*2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

Mechanistic Insight: Despite lacking the basic amine necessary for the Glu172 salt bridge, the spiro-dione scaffold maintains a highly competitive binding affinity (-8.2 kcal/mol). This is caused by the tyrosine-rich nature of the σ1R pocket. The 8-ketone on the cyclohexyl ring acts as a strong hydrogen-bond acceptor for the hydroxyl group of Tyr206 , while the 3-carbonyl interacts with Tyr103 . The benzyl group perfectly occupies the secondary hydrophobic region, validating the scaffold's viability as a σ1R modulator.

Comparative Docking Analysis: Mu-Opioid Receptor (4DKL)

To assess off-target potential and selectivity, the ligands were docked into the MOR active site, which rigidly requires an electrostatic anchor[6].

Table 2: MOR Docking Scores and Interaction Profiles

LigandTargetΔG (kcal/mol)Primary Anchoring InteractionSecondary Interactions
Fentanyl MOR (4DKL)-10.5Salt bridge (Asp147)Pi-Pi stacking (Trp293), Pi-Cation
2-azaspiro-amine MOR (4DKL)-9.1Salt bridge (Asp147)Hydrophobic (Met151, Val236)
2-Benzyl-dione *MOR (4DKL)-6.4Weak H-bond (Tyr148)Steric clash (His297)

Mechanistic Insight: Unlike the plastic σ1R pocket, the MOR binding site is highly dependent on the Asp147 salt bridge to stabilize the ligand and induce the conformational changes necessary for receptor activation[4]. Because the 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione possesses a neutral lactam, it fails to anchor to Asp147. The resulting docking pose is shallow, unstable (-6.4 kcal/mol), and exhibits steric clashes, effectively abolishing MOR affinity.

G S1 Spiro-Dione Scaffold (Neutral Lactam) R1 Sigma-1 Receptor (H-Bond Acceptor Network) S1->R1 Compatible R2 Mu-Opioid Receptor (Requires Asp147 Anchor) S1->R2 Incompatible O1 Maintained Affinity (Tyr103/Tyr206) R1->O1 O2 Abolished Affinity (No Salt Bridge) R2->O2

Caption: Selectivity logic driven by the neutral lactam moiety of the spiro-dione scaffold.

Conclusion

The in silico evaluation of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione reveals a masterclass in rational structural modification. By converting the canonical basic amine of the azaspiro[4.5]decane scaffold into a neutral lactam/dione system, researchers can intentionally break the electrostatic requirements of off-target opioid receptors. Simultaneously, the unique hydrogen-bonding capacity of the dione oxygens perfectly exploits the tyrosine-rich pocket of the Sigma-1 receptor, resulting in a highly selective, non-opioid neuropharmacological profile.

References

  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Benchchem. URL:[1]

  • The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy. PMC. URL:[3]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. URL:[2]

  • Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. MDPI. URL:[4]

  • 5HK1: Human sigma-1 receptor bound to PD144418. RCSB PDB. URL:[5]

  • 4DKL: Crystal structure of the mu-opioid receptor bound to a morphinan antagonist. RCSB PDB. URL:[6]

Sources

Safety & Regulatory Compliance

Safety

2-Benzyl-2-azaspiro[4.5]decane-3,8-dione proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione Introduction & Scope 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (CAS: 1454307-35-7) is a specialized spirocyclic building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

Introduction & Scope

2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (CAS: 1454307-35-7) is a specialized spirocyclic building block frequently utilized in medicinal chemistry and drug discovery. Due to its structural complexity—featuring a spiro-fused piperidine-cyclopentanedione system—it requires precise handling to maintain compound integrity and ensure laboratory safety. Proper laboratory chemical waste disposal is not merely a regulatory obligation; it is a critical component of laboratory safety and environmental stewardship[1]. This guide provides a comprehensive, step-by-step operational and disposal protocol designed to ensure "cradle-to-grave" compliance[1].

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, it is essential to understand the physicochemical properties of the waste material. 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione is a halogen-free organic compound.

Property / HazardSpecificationOperational Implication
CAS Number 1454307-35-7Must be explicitly listed on EHS waste logs[2].
Molecular Formula C16H19NO2Halogen-free; dictates non-halogenated waste routing unless mixed with chlorinated solvents.
Molecular Weight 257.33 g/mol Relevant for concentration/molarity calculations in liquid waste.
Physical State Solid (Powder)Risk of aerosolization; mandates handling within a fume hood[3].
GHS Hazards H315, H319, H335Irritant to skin, eyes, and respiratory tract[4].

Operational Safety & Handling Protocol

To mitigate the risks associated with respiratory and dermal irritation, handling must follow a strict self-validating protocol.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: The compound is a fine powder; localized exhaust ventilation prevents the aerosolization of particulates, directly mitigating H335 (respiratory irritation) risks[3].

  • Personal Protective Equipment (PPE): Don nitrile gloves (minimum 4 mil thickness), safety goggles, and a standard lab coat. Treat all chemicals as if they are highly hazardous[3].

  • Static Mitigation: Use an anti-static weighing spatula and a grounded balance.

    • Causality: Organic powders can accumulate static charge, leading to erratic balance readings and sudden, uncontrolled dispersion of the powder.

  • Decontamination: After handling, wipe down the balance and surrounding surfaces with a solvent compatible with the compound (e.g., 70% ethanol or isopropanol) and dispose of the wipes as solid hazardous waste[2].

Waste Segregation & Disposal Workflow

Under the Resource Conservation and Recovery Act (RCRA) and equivalent international standards, laboratories maintain "cradle-to-grave" responsibility for the chemical waste they generate[1]. Proper segregation prevents dangerous chemical reactions and ensures regulatory compliance.

Step-by-Step Disposal Methodology:

  • Determine the Physical State of the Waste:

    • Solid Waste: Unused powder, contaminated weighing boats, and cleaning wipes.

    • Liquid Waste: The compound dissolved in reaction solvents or mobile phases (e.g., HPLC waste)[5].

  • Segregate by Halogen Content (For Liquid Waste):

    • Causality: 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione itself contains no halogens. However, if it is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform), the entire mixture must be routed to the Halogenated Organic Waste stream. Mixing incompatible chemicals or failing to separate halogenated from non-halogenated solvents is one of the most dangerous disposal mistakes, potentially causing hazardous reactions and incurring severe financial penalties during incineration[6].

    • If dissolved in solvents like DMSO, Ethyl Acetate, or Methanol, route to the Non-Halogenated Organic Waste stream.

  • Containment Selection:

    • Store liquid waste in heavy-duty High-Density Polyethylene (HDPE) carboys or glass containers.

    • Causality: HDPE and glass are highly resistant to most organic solvents and prevent leaching or degradation over time, whereas metal cans will corrode[2].

  • Labeling & Documentation:

    • Label the container with the explicit words "Hazardous Waste"[2].

    • List the full chemical name ("2-Benzyl-2-azaspiro[4.5]decane-3,8-dione") on the waste log sheet.

    • Causality: Using abbreviations or structural formulas violates EHS protocols and complicates emergency response efforts[2].

  • Final Disposal:

    • Transfer the sealed, labeled containers to the designated Satellite Accumulation Area (SAA)[6].

    • Coordinate with your facility's Environmental Health and Safety (EHS) department for collection and EPA-approved high-temperature incineration[7].

Waste Segregation Decision Tree

To ensure absolute compliance, follow the logical workflow below for every generated waste stream containing this compound.

G Start 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione Waste Generation IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder/Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) IsSolid->LiquidWaste Liquid BinSolid HDPE Solid Waste Bin Label: Toxic Organic Solid SolidWaste->BinSolid SolventType Solvent Type? LiquidWaste->SolventType Halogenated Halogenated (e.g., DCM, Chloroform) SolventType->Halogenated Contains Cl, F, Br NonHalogenated Non-Halogenated (e.g., DMSO, EtOAc) SolventType->NonHalogenated No Halogens BinHalo Halogenated Liquid Carboy Label: Halogenated Organic Halogenated->BinHalo BinNonHalo Non-Halogenated Liquid Carboy Label: Non-Halogenated Organic NonHalogenated->BinNonHalo Incineration EHS Collection & High-Temperature Incineration BinSolid->Incineration BinHalo->Incineration BinNonHalo->Incineration

Caption: Decision tree for the segregation and disposal of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione waste.

Emergency Spill Response

In the event of an accidental spill of the pure powder:

  • Do not dry sweep. Sweeping generates airborne dust, exacerbating inhalation hazards and risking widespread contamination[3].

  • Cover the spill with a damp absorbent pad (using water or a compatible low-toxicity solvent like ethanol) to suppress dust.

  • Carefully collect the saturated pad and any gross powder using a plastic, anti-static scoop.

  • Place all cleanup materials into a secondary containment bag, seal it tightly, and route it immediately to the Solid Hazardous Waste stream[2].

References

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Available at:[Link][7]

  • MCF Environmental Services. Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Available at:[Link][1]

  • Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Available at:[Link][2]

  • MedPro Disposal. Common Mistakes in Laboratory Chemical Waste Disposal and How to Avoid Them. Available at:[Link][6]

  • University of Otago. Laboratory chemical waste disposal guidelines. Available at:[Link][5]

  • TradeSafe. Lab Safety Rules & Hazards. Available at: [Link][3]

Sources

Handling

Personal protective equipment for handling 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

As a preferred partner in laboratory safety and chemical handling, we recognize that managing uncharacterized or early-stage pharmaceutical intermediates requires a rigorous, science-driven approach. 2-Benzyl-2-azaspiro[...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical handling, we recognize that managing uncharacterized or early-stage pharmaceutical intermediates requires a rigorous, science-driven approach. 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (CAS: 1454307-35-7)[1] is a specialized spirocyclic building block frequently utilized in drug discovery.

Because comprehensive toxicological data (such as established Occupational Exposure Limits or LD50 values) is often unavailable for novel intermediates, this guide applies the precautionary principle. We treat this compound with the same rigorous containment strategies used for potent Active Pharmaceutical Ingredients (APIs)[2].

Risk Assessment & Mechanistic Framework

To design an effective safety protocol, we must first understand the causality behind the chemical's inherent risks. The structure of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione presents two primary handling concerns:

  • High Lipophilicity: The addition of the N-benzyl protecting group significantly increases the lipophilicity (LogP) of the spirocyclic core. While this is mechanically desirable for enhancing blood-brain barrier penetration in drug design, it concurrently increases the risk of rapid dermal absorption if the raw powder contacts the skin.

  • Particulate Aerosolization: As a dry organic dione, this compound is prone to accumulating static charge. When manipulated with metal spatulas, the powder can easily aerosolize, presenting a severe inhalation hazard and risking respiratory tract irritation (STOT SE 3)[3].

Physicochemical Hazard Profile

The following table synthesizes the predicted hazard profile based on the physicochemical properties of the spiro-dione core and structurally analogous azaspiro derivatives[3][4].

Property / HazardPredicted ClassificationMechanistic Rationale
Physical State Solid / PowderStandard state for spiro-dione intermediates at ambient temperature.
Dermal Penetration High RiskDriven by the lipophilic N-benzyl group; easily passes through lipid bilayers.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Based on established data for analogous benzyl-azaspiro compounds[3].
Aerosolization Risk Moderate to HighDry organic powders readily acquire static charge during physical transfer.

Tiered Personal Protective Equipment (PPE) Strategy

Do not rely on a "one-size-fits-all" approach. PPE must scale with the mass of the compound being handled to ensure both safety and operational dexterity.

Tier 1: Analytical Scale (< 100 mg)
  • Gloves: Single layer of disposable nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides superior chemical resistance against the polar aprotic (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM) typically required to dissolve lipophilic benzyl-spiro compounds.

  • Eye Protection: ANSI Z87.1 certified safety goggles. Causality: Standard safety glasses leave gaps; goggles prevent lateral ingress of aerosolized particulates.

  • Body: Flame-retardant, fully buttoned lab coat.

Tier 2: Preparative Scale (> 100 mg)
  • Gloves: Double-gloving with nitrile. Causality: This creates a self-validating breach detection system. If the outer glove tears during vigorous scraping or weighing, the inner glove maintains the barrier while alerting the user to change gloves immediately.

  • Body: Tyvek sleeves over the lab coat cuffs. Causality: Prevents the common exposure gap between the glove wrist and the lab coat sleeve, mitigating the high dermal absorption risk of the benzyl group.

  • Respiratory: N95/P100 particulate respirator if a Ventilated Balance Enclosure (VBE) is unavailable.

Self-Validating Operational Workflows

The following step-by-step methodology ensures that every action you take verifies the integrity of your safety systems before you proceed.

Protocol: Weighing and Solvent Transfer
  • Environmental Verification: Before opening the primary container, hold a delicate task wipe (e.g., Kimwipe) at the sash opening of the fume hood. A visible inward pull validates that the negative pressure system is actively functioning (target face velocity: 80-100 fpm)[5].

  • Static Mitigation (Critical Step): Pass a zero-ionizer antistatic gun over the weighing boat and the exterior of the chemical bottle. Causality: Neutralizing the static charge prevents the spiro-dione powder from "jumping" off the spatula, thereby eliminating the primary mechanism of aerosolization.

  • Closed-System Transfer: Weigh the desired mass into a tared vial. Instead of carrying the dry powder across the lab, add your initial solvent (e.g., DCM or Methanol) directly to the vial inside the fume hood.

  • Seal and Decontaminate: Cap the vial tightly. Wipe the exterior of the sealed vial with a 70% Isopropanol (IPA) wipe before removing it from the engineering control area.

Spill Response & Disposal Plan

In the event of a breach, immediate and methodical action is required to prevent cross-contamination.

  • Small Spills (< 50 mg): Do not sweep. Sweeping introduces kinetic energy that aerosolizes the powder. Instead, utilize the Wet-Wipe Method . Dampen a disposable absorbent pad with a compatible solvent (70% IPA or water with a surfactant) and gently place it over the powder. Wipe inward from the edges to the center.

  • Disposal: Place all contaminated wipes, empty primary containers, and compromised PPE into a clearly labeled, sealable hazardous waste bag. Dispose of strictly as hazardous organic solid waste according to institutional and local environmental regulations. Never flush pharmaceutical intermediates down the sink[6].

Workflow Visualization

The following decision tree outlines the logical relationship between operation scale, engineering controls, and PPE requirements.

G Start 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione Handling Workflow Scale Assess Operation Scale Start->Scale Analytical Analytical Scale (< 100 mg) Scale->Analytical Prep Preparative Scale (> 100 mg) Scale->Prep PPE1 Standard PPE: Single Nitrile, Lab Coat, Safety Goggles Analytical->PPE1 PPE2 Enhanced PPE: Double Nitrile, Tyvek Sleeves, N95 / Face Shield Prep->PPE2 Action1 Fume Hood (80-100 fpm) PPE1->Action1 Action2 Ventilated Balance Enclosure (VBE) or Isolator PPE2->Action2 Decon Decontamination: Wet-Wipe with 70% IPA Action1->Decon Action2->Decon

Workflow for determining PPE and engineering controls based on operation scale.

References

  • Hout, Sam A. Manufacturing of Quality Oral Drug Products: Processing and Safe Handling of Active Pharmaceutical Ingredients. Taylor & Francis Group / Routledge, 2022. URL: [Link]

  • ResearchGate. "Intelligent Personalised Training Recommender Systems For Occupational Health Risk Mitigation In Pharmaceutical Industries." URL: [Link]

Sources

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